BiPhePhos
Description
Propriétés
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methoxyphenyl)-6-tert-butyl-4-methoxyphenoxy]benzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O8P2/c1-45(2,3)37-27-29(47-7)25-35(43(37)53-55-49-39-21-13-9-17-31(39)32-18-10-14-22-40(32)50-55)36-26-30(48-8)28-38(46(4,5)6)44(36)54-56-51-41-23-15-11-19-33(41)34-20-12-16-24-42(34)52-56/h9-28H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFGFUAXCBPGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746295 | |
| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121627-17-6 | |
| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121627-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphephos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121627176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPHEPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6732VAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BiPhePhos ligand synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of BiPhePhos Ligand
Introduction
This compound, with the IUPAC name 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diyl)bis(oxy)]bis(6H-dibenzo[d,f][1][2][3]dioxaphosphepine), is a highly effective and sterically demanding bidentate phosphite (B83602) ligand.[4] It is extensively utilized in homogeneous catalysis, particularly in rhodium-catalyzed hydroformylation processes where it imparts exceptional regioselectivity towards linear aldehydes.[2] The performance and stability of the this compound ligand are critically dependent on its purity. Impurities, such as residual chlorides from synthesis or byproducts from hydrolysis and oxidation, can lead to catalyst deactivation and promote autocatalytic decomposition of the ligand itself.[1][2][5]
This technical guide provides detailed experimental protocols for the synthesis and purification of this compound, targeted at researchers, chemists, and process development scientists. The methodologies are compiled from peer-reviewed literature and patent filings to ensure relevance and practicality.
Section 1: Synthesis of this compound Ligand
The synthesis of this compound is a multi-step process that begins with the creation of a substituted biphenol backbone, followed by a phosphorylation reaction to introduce the dibenzodioxaphosphepine moieties.
Synthesis Workflow
The overall synthetic pathway is illustrated below, starting from the oxidative coupling of a phenol (B47542) precursor to form the central biphenol core, which is then condensed with a phosphorus chloride reagent.
References
Navigating the Coordination Landscape of Rhodium-BiPhePhos Complexes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of the coordination chemistry of Rhodium-BiPhePhos complexes, renowned for their exceptional performance in catalytic applications, particularly in hydroformylation and isomerization reactions. This document provides a comprehensive overview of their synthesis, characterization, and catalytic behavior, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.
Introduction to Rhodium-BiPhePhos Complexes
Rhodium complexes incorporating the bulky bisphosphite ligand BiPhePhos (6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1][2][3]dioxaphosphepine)) have emerged as highly effective catalysts in homogeneous catalysis. The unique steric and electronic properties of the this compound ligand play a crucial role in dictating the coordination environment around the rhodium center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. These complexes are particularly valued for their ability to catalyze the hydroformylation of internal and terminal olefins with high regioselectivity towards the linear aldehyde, a critical transformation in the production of valuable chemicals.[4]
The active catalytic species is typically a hydridocarbonylrhodium(I) complex, HRh(this compound)(CO)2, which is generated in situ from a rhodium precursor, commonly Rh(acac)(CO)2 (acetylacetonatodicarbonylrhodium(I)), and the this compound ligand under a carbon monoxide and hydrogen atmosphere.[3][5] Understanding the coordination chemistry of these complexes, from the initial formation of the precatalyst to the dynamic transformations within the catalytic cycle, is paramount for optimizing reaction conditions and designing more efficient catalytic systems.
Data Presentation
This section presents a summary of key quantitative data related to Rhodium-BiPhePhos complexes, including spectroscopic information for catalyst characterization and performance metrics in catalytic reactions.
Spectroscopic Data
In-depth spectroscopic analysis is crucial for identifying and characterizing the various rhodium species present during a catalytic reaction.
| Complex | Technique | Key Spectroscopic Features | Reference |
| Rh(acac)(this compound) | 31P{1H} NMR (toluene-d8) | δ = 146.3 ppm (d, ¹JP,Rh = 293 Hz) | [5] |
| Rh(acac)(CO)(κ¹-BiPhePhos) | 31P{1H} NMR (toluene-d8) | δ = 140.3 ppm (d, ¹JP,Rh = 283 Hz) | [5] |
| HRh(this compound)(CO)2 | 31P{1H} NMR (toluene-d8) | δ = 174.0 ppm (d, ¹JP,Rh = 237 Hz) | [5] |
| HRh(this compound)(CO)2 | Operando FTIR (toluene) | ν(CO) = 2077 cm⁻¹, 2017 cm⁻¹ (e,e-coordination) | [3] |
| Free this compound | 31P{1H} NMR (CDCl3) | δ = 145 ppm | [1] |
| Rh-P coupling in Rh/BiPhePhos complex | 31P{1H} NMR (CDCl3) | δ = 173 ppm (doublet) | [1] |
| Oxidized Phosphites | 31P{1H} NMR | δ = -4.3 and -4.8 ppm | [6] |
Catalytic Performance Data
The efficacy of Rhodium-BiPhePhos catalysts is demonstrated in the following tables, which summarize their performance in tandem isomerization-hydroformylation reactions.
Table 2.2.1: Tandem Isomerization–Hydroformylation of Oleonitrile [4]
| Entry | Temperature (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Aldehyde Yield (%) | l/b ratio |
| 1 | 120 | 20 (1:1) | 24 | >98 | 62 | 45:55 |
| 2 | 120 | 10 (1:1) | 48 | >98 | 60 | 58:42 |
| 3 | 120 | 5 (1:1) | 91 | >98 | 70 | 42:58 |
| 4 | 140 | 20 (1:1) | 16 | >98 | 55 | 40:60 |
Reaction Conditions: [Oleonitrile]₀/[Rh] = 200, [this compound]/[Rh] = 2, Solvent: Toluene.
Table 2.2.2: Recycling of Rh/BiPhephos in Isomerization–Hydroformylation of an Octene Mixture [1]
| Run | Aldehyde Yield (%) | n-Nonanal Selectivity (%) |
| 1 | ~65 | ~75 |
| 2 | ~65 | ~75 |
| 3 | ~65 | ~75 |
| 4 | ~65 | ~75 |
| 5 | ~65 | ~75 |
| 6 | ~65 | ~75 |
| 7 | ~95 | ~15 |
Reaction Conditions: 120 °C, 110 bar (CO:H₂ = 1:1), 6 h, [Rh] = 0.1 mol%, Rh:P = 1:5, Solvent: Propylene (B89431) Carbonate.
Experimental Protocols
This section provides detailed methodologies for the preparation of the Rhodium-BiPhePhos catalyst and its application in hydroformylation reactions.
Synthesis of the Rhodium-BiPhePhos Catalyst (in situ generation)
The active Rhodium-BiPhePhos catalyst is typically prepared in situ from a rhodium precursor and the this compound ligand.
Materials:
-
Rh(acac)(CO)2 (Umicore or equivalent)
-
This compound ligand (Molisa or equivalent)
-
Anhydrous, degassed toluene
-
Schlenk flasks and standard Schlenk line equipment
-
High-pressure autoclave equipped with a stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of Rh(acac)(CO)2 in anhydrous, degassed toluene.
-
In a separate Schlenk flask, dissolve the desired molar equivalent of the this compound ligand in anhydrous, degassed toluene. To avoid ligand decomposition, it is crucial to dissolve the rhodium precursor and the ligand separately before mixing.[6]
-
Under a continuous flow of inert gas, slowly add the Rh(acac)(CO)2 solution to the this compound solution with stirring.
-
The resulting solution containing the catalyst precursor is then transferred to a high-pressure autoclave that has been purged with an inert gas.
-
The autoclave is then pressurized with a mixture of carbon monoxide and hydrogen to the desired pressure.
-
The reaction mixture is heated to the desired temperature with stirring to activate the catalyst. The formation of the active hydrido species HRh(this compound)(CO)2 can be monitored by operando FTIR spectroscopy, as indicated by the appearance of characteristic CO stretching bands at approximately 2077 cm⁻¹ and 2017 cm⁻¹.[3]
General Procedure for Hydroformylation
Materials:
-
Alkene substrate (e.g., 1-decene, oleonitrile, octene mixture)
-
In situ prepared Rhodium-BiPhePhos catalyst solution
-
Anhydrous, degassed solvent (e.g., toluene, propylene carbonate)
-
High-pressure autoclave equipped with a stirrer, heating mantle, and pressure gauge
-
Gas chromatography (GC) equipment for product analysis
Procedure:
-
The in situ prepared catalyst solution is placed in a high-pressure autoclave.
-
The alkene substrate is added to the autoclave under an inert atmosphere.
-
The autoclave is sealed and purged several times with the synthesis gas (CO/H₂ mixture).
-
The autoclave is then pressurized to the desired reaction pressure with the CO/H₂ mixture.
-
The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
A sample of the reaction mixture is withdrawn for analysis by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for the aldehyde products.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the coordination chemistry and experimental workflows of Rhodium-BiPhePhos complexes.
Caption: Catalytic cycle for hydroformylation using a Rh-BiPhePhos catalyst.
Caption: General experimental workflow for Rh-BiPhePhos catalyzed hydroformylation.
Caption: Simplified pathways for the deactivation of Rh/BiPhePhos catalysts.[1]
Conclusion
The coordination chemistry of Rhodium-BiPhePhos complexes is a rich and dynamic field with significant implications for industrial chemical synthesis. The bulky and electronically tunable this compound ligand enables the formation of highly active and selective catalysts for hydroformylation and related reactions. This guide has provided a foundational understanding of the synthesis, characterization, and catalytic application of these important complexes. The presented data, protocols, and mechanistic diagrams offer a valuable resource for researchers seeking to leverage the power of Rhodium-BiPhePhos catalysis in their work. Further investigations into ligand modification and reaction engineering will undoubtedly continue to expand the utility of this remarkable catalytic system.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Synthesis of BiPhePhos: A Technical Guide for Researchers
An In-depth Examination of the Synthesis of the Biphephos Ligand from 2,2'-Biphenol (B158249) Precursors for Applications in Catalysis and Drug Development.
This technical guide provides a comprehensive overview of the synthesis of the commercially significant diphosphite ligand, this compound (6,6'-[(3,3'-Di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1]dioxaphosphepine)). This compound is a crucial ligand in homogeneous catalysis, particularly in industrial hydroformylation processes, due to the high selectivity it imparts to metal catalysts.[2][3] This document outlines the multi-step synthesis from readily available 2,2'-biphenol precursors, detailing the preparation of the key intermediates and the final condensation step. The provided experimental protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthetic Strategy Overview
The synthesis of this compound is a three-stage process that involves the preparation of two key precursors followed by their condensation. The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the preparation of the sterically hindered biphenol "backbone," 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol, via the oxidative coupling of 3-tert-butyl-4-hydroxyanisole.[1] Concurrently, the electrophilic "wings" of the ligand, 6-chlorodibenzo[d,f][1]dioxaphosphepin (also known as 2,2'-biphenylene phosphorochloridite), are synthesized from 2,2'-biphenol and phosphorus trichloride.[4] The final step involves the condensation of the biphenol backbone with two equivalents of the phosphorochloridite in the presence of a base to yield the this compound ligand.[1]
Experimental Protocols
Synthesis of 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol (Biphenol Backbone)
This procedure involves the oxidative coupling of 3-tert-butyl-4-hydroxyanisole. While various methods exist, a common approach utilizes an oxidizing agent to facilitate the carbon-carbon bond formation between two phenol (B47542) molecules.
Reaction Scheme:
Figure 2: Synthesis of the biphenol backbone.
Detailed Protocol:
A general procedure for the oxidative coupling of substituted phenols can be adapted for this synthesis. For instance, the use of an iron(III) catalyst with an oxidant in a suitable solvent has been reported for similar transformations.[5]
-
Reaction Setup: To a solution of 3-tert-butyl-4-hydroxyanisole in a suitable solvent such as a halogenated solvent or a high-boiling point ether, add a catalytic amount of an iron(III) salt (e.g., FeCl₃).
-
Addition of Oxidant: Slowly add a peroxide-based oxidant (e.g., di-tert-butyl peroxide) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 100°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench any remaining oxidant. The product can be isolated by extraction and purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Synthesis of 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin (Phosphorochloridite)
This precursor is prepared by the reaction of 2,2'-biphenol with an excess of phosphorus trichloride.[4]
Reaction Scheme:
Figure 3: Synthesis of the phosphorochloridite.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus trichloride.[4]
-
Addition of 2,2'-biphenol: Slowly add molten 2,2'-dihydroxybiphenyl to the phosphorus trichloride with stirring. The addition is typically carried out at a controlled temperature to manage the exothermic reaction and the evolution of hydrogen chloride gas.[4]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to boiling and maintain reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).[4]
-
Purification: The excess phosphorus trichloride is removed by distillation. The crude 6-chlorodibenzo[d,f][1]dioxaphosphepin can be purified by vacuum distillation to yield the final product.[4] A yield of 71% has been reported for this reaction.[4]
Synthesis of this compound (Final Condensation)
The final step involves the condensation of the biphenol backbone with two equivalents of the synthesized 6-chlorodibenzo[d,f][1]dioxaphosphepin in the presence of a base.[1]
Reaction Scheme:
Figure 4: Final condensation to yield this compound.
Detailed Protocol:
-
Reaction Setup: In a glove box, dissolve 3,3'-di-tert-butyl-2,2'-dihydroxy-5,5'-dimethoxybiphenyl and a base (e.g., pyridine) in a suitable solvent such as acetonitrile (B52724).[1]
-
Addition of Phosphorochloridite: Separately, dissolve 6-chlorodibenzo[d,f][1]dioxaphosphepin in the same solvent and add this solution dropwise to the biphenol solution at a reduced temperature (e.g., -10 °C) with vigorous stirring.[1]
-
Reaction and Precipitation: A solid precipitate of this compound will form during the addition. After the addition is complete, continue stirring the reaction mixture overnight at the reduced temperature.[1]
-
Isolation and Purification: The solid product is isolated by filtration under an inert atmosphere. The crude this compound is then washed with a solvent in which it is insoluble, such as acetonitrile, to remove the amine hydrochloride byproduct and other impurities. The final product is dried under vacuum.[1]
Quantitative Data Summary
| Reaction Step | Reactants | Product | Solvent | Base | Temperature (°C) | Reported Yield (%) |
| 1. Backbone Synthesis | 3-tert-butyl-4-hydroxyanisole | 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol | Dichloroethane | - | 100 | - |
| 2. 'Wings' Synthesis | 2,2'-biphenol, Phosphorus trichloride | 6-chlorodibenzo[d,f][1]dioxaphosphepin | - | - | Reflux | 71[4] |
| 3. Final Condensation | 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol, 6-chlorodibenzo[d,f][1]dioxaphosphepin | This compound | Acetonitrile | Pyridine | -10 | - |
Note: Yields for steps 1 and 3 are not explicitly stated in the reviewed literature in a readily quantifiable format and may vary depending on the specific reaction conditions and scale.
Purification of this compound
The purity of this compound is critical for its performance in catalytic applications, as impurities such as chlorides can be detrimental to the catalyst's activity and stability. Recrystallization is a common method for purifying the final product.
Recrystallization Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent, such as propylene (B89431) carbonate, by heating to 80-100 °C.
-
Crystallization: Cool the solution slowly to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Filter the resulting solid and wash it with a small amount of the crystallization solvent followed by a more volatile solvent like acetonitrile to facilitate drying.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvents.
Conclusion
The synthesis of this compound from 2,2'-biphenol precursors is a well-established multi-step process that provides access to a highly valuable ligand for homogeneous catalysis. Careful execution of the experimental protocols for the synthesis of the biphenol backbone and the phosphorochloridite intermediate, followed by their controlled condensation and subsequent purification, is essential for obtaining high-purity this compound. This technical guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and application of this important class of ligands. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.
References
Key Features of Diphosphite Ligands in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphosphite ligands have emerged as a versatile and powerful class of ancillary ligands in transition metal catalysis, particularly in asymmetric synthesis. Their modular nature, tunable steric and electronic properties, and relative ease of synthesis have made them indispensable tools for achieving high catalytic activity and stereoselectivity in a variety of transformations critical to the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core features of diphosphite ligands, including their synthesis, structural characteristics, and applications in key catalytic reactions, supplemented with detailed experimental protocols and quantitative data.
Core Structural and Electronic Features
Diphosphite ligands are bidentate organophosphorus compounds characterized by two phosphite (B83602) moieties linked by a backbone. The general structure, P(OR)₂-Backbone-P(OR)₂, allows for extensive modification, which is central to their utility in catalysis.
Key Structural Features:
-
Chiral Backbone: The bridge connecting the two phosphorus atoms is often a chiral diol, which imparts stereochemical information to the catalytic center. Common backbones are derived from readily available chiral sources such as BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and various carbohydrates and diols like pentane-2,4-diol. The nature and chirality of this backbone are crucial in determining the enantioselectivity of the catalyzed reaction.
-
Biaryl Moieties: The oxygen atoms of the phosphite groups are typically bound to bulky biaryl groups, most commonly derived from substituted phenols or binaphthols. These groups create a defined chiral pocket around the metal center, influencing substrate approach and, consequently, the stereochemical outcome of the reaction. The steric bulk of these substituents can be systematically varied to fine-tune the ligand's properties.
-
Bite Angle: The P-Metal-P angle, or bite angle, is a critical parameter that influences the geometry of the metal complex and its catalytic activity and selectivity. The flexibility or rigidity of the ligand backbone dictates the accessible range of bite angles.
Electronic Properties:
Phosphite ligands are generally considered to be strong π-acceptors and weaker σ-donors compared to their phosphine (B1218219) counterparts. This electronic profile results from the presence of the electronegative oxygen atoms, which withdraw electron density from the phosphorus atom. These electronic characteristics influence the reactivity of the metal center, affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination. The electronic properties can be modulated by introducing electron-donating or electron-withdrawing substituents on the aryl groups.
Synthesis of Diphosphite Ligands
The modularity of diphosphite ligands stems from their straightforward synthesis, which typically involves the reaction of a phosphorochloridite with a diol. The phosphorochloridite itself is prepared from the corresponding phenol (B47542) or binaphthol and phosphorus trichloride (B1173362).
A generalized synthetic workflow is depicted below:
Applications in Asymmetric Catalysis
Diphosphite ligands have proven to be highly effective in a range of asymmetric catalytic reactions, most notably in rhodium-catalyzed hydroformylation and hydrogenation, as well as palladium-catalyzed allylic alkylation.
Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes from prochiral olefins. Diphosphite ligands are particularly well-suited for this transformation, often providing high levels of both regioselectivity (to the branched aldehyde) and enantioselectivity.
The catalytic cycle for rhodium-catalyzed hydroformylation is illustrated below:
Quantitative Data for Asymmetric Hydroformylation of Styrene (B11656)
| Ligand Backbone | Biaryl Moiety | Temp (°C) | Pressure (bar) | Regioselectivity (branched:linear) | Enantioselectivity (% ee) | Reference |
| (2R,4R)-pentane-2,4-diol | (S)-Binaphthyl | 15-50 | 20 | 95:5 | 87 | [1] |
| (2R,4R)-pentane-2,4-diol | 3,3'-bis(trimethylsilyl)-2,2'-bisphenol | - | - | >90:10 | 87 | [1] |
| Furanose | - | - | - | - | up to 71 | [2] |
Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins is a fundamental transformation for the synthesis of enantiomerically enriched compounds. Diphosphite ligands, in combination with rhodium, have demonstrated excellent performance in the hydrogenation of various substrates, including dehydroamino acid derivatives and itaconic acid esters.[3][4]
Quantitative Data for Asymmetric Hydrogenation
| Substrate | Ligand Backbone | Biaryl Moiety | Enantioselectivity (% ee) | Reference |
| Dimethyl itaconate | Dianhydro-d-mannitol | Varied | up to 98.2 | [5] |
| Methyl N-acetamidoacrylate | Dianhydro-d-mannitol | Varied | up to 88.7 | [5] |
| Dehydroamino acid derivatives | d-xylose derived | Varied | up to 99 | [5] |
| α,β-unsaturated carboxylic acid derivatives | d-(+)-glucose | Varied | >99 | [3] |
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C and C-heteroatom bonds. Diphosphite ligands have been successfully employed in this reaction, affording high enantioselectivities for a range of substrates.
Quantitative Data for Asymmetric Allylic Alkylation
| Substrate | Nucleophile | Enantioselectivity (% ee) | Reference |
| 1,3-diphenyl-3-acetoxyprop-1-ene | Dimethyl malonate | up to 99 | [6] |
| Cyclic substrates | Various | up to 92 | [6] |
Detailed Experimental Protocols
Synthesis of a BINOL-derived Diphosphite Ligand
This protocol describes the synthesis of a diphosphite ligand from (R)-BINOL and 1,3-propanediol (B51772), which is a representative example of the general synthetic strategy.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (B128534) (NEt₃)
-
1,3-Propanediol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous toluene (B28343)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Synthesis of the Phosphorochloridite Intermediate:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting suspension under argon to remove triethylammonium (B8662869) chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude phosphorochloridite, which is used in the next step without further purification.
-
-
Synthesis of the Diphosphite Ligand:
-
In a separate flame-dried Schlenk flask under argon, dissolve 1,3-propanediol (0.5 eq) and pyridine (1.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add a solution of the crude phosphorochloridite (1.0 eq) in anhydrous toluene dropwise to the diol solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the mixture to remove pyridinium (B92312) hydrochloride.
-
Remove the solvent from the filtrate under vacuum.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure diphosphite ligand as a white solid.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol provides a general procedure for the asymmetric hydroformylation of styrene using a pre-formed rhodium-diphosphite catalyst.
Materials:
-
[Rh(acac)(CO)₂] (dicarbonylacetylacetonato)rhodium(I))
-
Chiral diphosphite ligand
-
Styrene
-
Anhydrous toluene
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] (1.0 mol%) and the diphosphite ligand (1.1-1.5 mol%).
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Reaction Setup:
-
Transfer the catalyst solution to a high-pressure autoclave.
-
Add freshly distilled styrene (100 eq) to the autoclave.
-
-
Hydroformylation Reaction:
-
Seal the autoclave and purge it three times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with a 1:1 mixture of CO and H₂.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Maintain the reaction at this temperature and pressure for the specified time (e.g., 24 hours), monitoring the pressure to follow the consumption of syngas.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Take an aliquot of the reaction mixture for analysis.
-
Determine the conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess of the branched aldehyde by gas chromatography (GC) using a chiral column.
-
Conclusion
Diphosphite ligands represent a cornerstone in the field of asymmetric catalysis. Their modular design allows for the systematic tuning of steric and electronic properties, enabling the optimization of catalysts for specific transformations. The straightforward synthesis and the wealth of available chiral backbones and biaryl moieties have led to the development of extensive ligand libraries, facilitating the discovery of highly efficient and selective catalysts for the production of valuable chiral molecules. The detailed understanding of their structure-activity relationships, coupled with the availability of robust experimental protocols, ensures that diphosphite ligands will continue to be a focal point of research and a key enabling technology in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Bite Angle of BiPhePhos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bite angle of the diphosphite ligand BiPhePhos, a critical parameter influencing its efficacy in homogeneous catalysis. The document details the synthesis of this compound, methods for determining its bite angle, and the ligand's role in directing the regioselectivity of catalytic reactions, particularly hydroformylation.
Introduction to this compound and the Concept of Bite Angle
This compound, chemically known as 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diyl)bis(oxy)]bis(6H-dibenzo[d,f][1][2][3]dioxaphosphepine), is a highly effective and widely utilized bulky diphosphite ligand in industrial and academic settings. Its success, particularly in rhodium-catalyzed hydroformylation, is largely attributed to its unique structural properties, most notably its wide bite angle.
The bite angle is a geometric parameter that describes the P-M-P angle formed when a bidentate phosphine (B1218219) ligand, such as this compound, coordinates to a central metal atom (M). This angle is dictated by the ligand's backbone and plays a crucial role in determining the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity.
A key descriptor for the steric properties of a diphosphine ligand is the natural bite angle (βn) . This is the preferred P-M-P angle determined solely by the ligand's backbone conformation, calculated using computational methods like molecular mechanics, without the influence of the metal's preferred coordination geometry.[1][4] The natural bite angle of this compound has been calculated to be approximately 123°, categorizing it as a wide bite angle ligand.[5]
Quantitative Data on the Bite Angle of this compound
The bite angle of this compound can be determined both computationally (natural bite angle) and experimentally through X-ray crystallography of its metal complexes. The experimental bite angle can vary depending on the metal center, its oxidation state, and the other ligands present in the coordination sphere.
| Parameter | Value | Method | Metal Center |
| Natural Bite Angle (βn) | ~123° | Molecular Mechanics | N/A (Computational) |
| Experimental Bite Angle | 110.21(3)° | X-ray Crystallography | Rhodium(I) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a biphenol backbone and a phosphorochloridite side wing, followed by a final condensation reaction.
Step 1: Synthesis of the Biphenol Backbone (3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diol)
This step involves the oxidative coupling of 3-tert-butyl-4-hydroxyanisole.
-
Reactants: 3-tert-butyl-4-hydroxyanisole, Potassium Ferricyanide (K₃[Fe(CN)₆]), Potassium Hydroxide (KOH).
-
Procedure:
-
Prepare a solution of K₃[Fe(CN)₆] and KOH in water.
-
Add this solution dropwise over 3 hours to a solution of 3-tert-butyl-4-hydroxyanisole in acetone (B3395972) at room temperature with vigorous stirring.[6]
-
A yellow precipitate will form. Filter the solid product.
-
Extract the solid product with dichloromethane (B109758) (CH₂Cl₂).
-
Dry the organic phase over sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under vacuum to obtain a light brown solid.
-
Wash the solid with anhydrous ethanol (B145695) to yield a white crystalline product.[6]
-
Recrystallize from CH₂Cl₂ by slow evaporation to obtain colorless block-shaped crystals suitable for further use.[6]
-
Step 2: Synthesis of the Phosphorochloridite Side Wings (6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin)
This step involves the reaction of 2,2'-dihydroxybiphenyl with phosphorus trichloride (B1173362).
-
Reactants: 2,2'-dihydroxybiphenyl, Phosphorus Trichloride (PCl₃).
-
Procedure:
-
In a reactor under an inert gas atmosphere, add liquid 2,2'-dihydroxybiphenyl (in a molten state at 110-130°C) to an excess of phosphorus trichloride with stirring.[2]
-
The resulting gases from the reaction should be discharged and neutralized.
-
Separate the excess phosphorus trichloride, which can be recycled.[2]
-
The product, 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin, is obtained.
-
Step 3: Final Condensation to Yield this compound
This final step brings together the backbone and the side wings.
-
Reactants: 3,3′-tert-butyl-2,2′-dihydroxy-5,5′-dimethoxybiphenyl, 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepine, Pyridine.
-
Solvent: Acetonitrile (B52724).
-
Procedure:
-
In a glove box, dissolve 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepine in acetonitrile in a Schlenk flask.[7]
-
Dissolve the 3,3′-tert-butyl-2,2′-dihydroxy-5,5′-dimethoxybiphenyl in pyridine.[7]
-
Cool the Schlenk flask to -10°C.
-
Slowly add the biphenol/pyridine solution dropwise to the stirred phosphorochloridite solution over 2.5 hours, during which a solid will precipitate.[8]
-
After the addition is complete, continue stirring at -10°C overnight.
-
Filter the solid product through an inert gas frit.
-
Slurry the solid on the frit with acetonitrile and filter again.
-
Dry the colorless solid product under vacuum.[8]
-
Determination of Bite Angle
Computational Determination of Natural Bite Angle (βn)
The natural bite angle is calculated using molecular mechanics. The general workflow is as follows:
Caption: Workflow for calculating the natural bite angle.
This method uses a "dummy" metal atom to simulate the geometric constraints of coordination without imposing the electronic preferences of a specific metal.[4] The P-M-P bending force constant is set to zero to allow the ligand backbone to adopt its lowest energy conformation.[4]
Experimental Determination of Bite Angle via X-ray Crystallography
The experimental bite angle is determined from the crystal structure of a metal-BiPhePhos complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. d-nb.info [d-nb.info]
- 6. 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. DE102011002639A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Spectroscopic Characterization of BiPhePhos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of BiPhePhos, a prominent bidentate phosphite (B83602) ligand crucial in homogeneous catalysis, particularly for rhodium-catalyzed hydroformylation. This document outlines the key spectroscopic data, experimental methodologies for its characterization, and visual representations of its synthesis, catalytic activation, and degradation pathways.
Introduction to this compound
This compound, chemically known as 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diyl)bis(oxy)]bis(6H-dibenzo[d,f][1][2][3]dioxaphosphepine), is a sterically demanding organophosphorus ligand.[4] Its rigid backbone and bulky nature confer high regioselectivity in catalytic reactions, making it a ligand of significant industrial and academic interest.[5] Accurate and thorough spectroscopic characterization is paramount for ensuring its purity, understanding its coordination chemistry, and elucidating its role in catalytic cycles.
Synthesis and Purification
The synthesis of this compound is typically accomplished in a three-step process starting from commercially available materials.[2][3]
Experimental Protocol: Synthesis
-
Backbone Synthesis : The biphenyl (B1667301) backbone, 3,3'-di-tert-butyl-2,2'-dihydroxy-5,5'-dimethoxybiphenyl, is prepared via oxidative conversion of 3-tert-butyl-4-hydroxyanisole.[2]
-
Phosphitylating Agent Synthesis : The chlorophosphite precursor, 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin, is synthesized by reacting 2,2'-dihydroxybiphenyl with phosphorus trichloride.[2]
-
Final Condensation : The biphenyl backbone and the chlorophosphite precursor are condensed in the presence of a base to yield this compound.[2] This reaction is typically performed in a solvent such as acetonitrile, toluene, or ethyl acetate.[2]
Experimental Protocol: Purification
High purity this compound is critical for reproducible catalytic performance. Recrystallization is a common purification method.
-
Protocol : A suspension of crude this compound in a suitable solvent (e.g., a mixture of o-xylene (B151617) and n-heptane, or ethyl acetate) is heated to achieve dissolution.[3] For colored solutions, activated carbon may be added. The hot solution is filtered to remove insoluble impurities. The clear solution is then cooled slowly to induce crystallization. The resulting solid is filtered, washed with a cold solvent (e.g., n-heptane or acetone), and dried under vacuum to yield pure this compound.[3]
Spectroscopic Data
The primary techniques for characterizing this compound and its metal complexes are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound and its complexes. ³¹P NMR is particularly informative.
Table 1: ³¹P NMR Spectroscopic Data
| Compound/Complex | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant [Hz] | Reference(s) |
| Free this compound | - | ~ -15 | - | [5] |
| [Rh(acac)(this compound)] | Toluene-d₈ | 146.3 | ¹J(P,Rh) = 293 | [6] |
| [Rh(acac)(CO)(κ¹-BiPhePhos)] | Toluene-d₈ | 140.3 | ¹J(P,Rh) = 283 | [6] |
| [HRh(CO)₂(this compound)] | Toluene-d₈ | 174.0 | ¹J(P,Rh) = 237 | [6] |
Table 2: ¹³C NMR Spectroscopic Data for Rhodium-BiPhePhos Complex
| Compound/Complex | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants [Hz] | Reference(s) |
| [HRh(¹³CO)₂(this compound)] | Toluene-d₈ | 194.6 | ¹J(C,Rh) = 58.8, ²J(C,P) = 15.9 | [6] |
IR Spectroscopy
IR spectroscopy is essential for studying the metal-ligand interactions in this compound complexes, especially those containing carbonyl (CO) ligands.
Table 3: IR Spectroscopic Data for Rhodium Carbonyl Complexes
| Compound/Complex | Solvent | Carbonyl Stretch (ν(CO)) [cm⁻¹] | Reference(s) |
| [Rh(acac)(CO)₂] | Cyclohexane | 2012, 2082 | [6] |
Experimental Methodologies
NMR Spectroscopy
-
Sample Preparation : For routine analysis, samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, Toluene-d₈) and transferring to an NMR tube.[6]
-
In Situ High-Pressure NMR (HP-NMR) : To study catalytic intermediates, reactions are conducted directly within a high-pressure NMR tube or samples are prepared in a high-pressure cylinder and transferred to an NMR tube under an inert atmosphere.[6] This allows for the characterization of species present under catalytic conditions.[5] Spectra such as ¹H, ³¹P{¹H}, and ¹³C{¹H} are typically acquired.[6]
IR Spectroscopy
-
In Situ High-Pressure IR (HP-IR) : For monitoring reactions under pressure, a high-pressure transmission flow-through IR cell, often with CaF₂ windows, is used.[6] This setup allows for the acquisition of quantitative data on catalyst formation and consumption in the millimolar concentration range.[5][6]
Key Workflows and Pathways
Graphviz diagrams are used to visualize the critical processes involving this compound, from its activation as a catalyst to its eventual degradation.
Catalyst Activation
The active catalyst for hydroformylation, [HRh(CO)₂(this compound)], is formed in situ from a rhodium precursor like [Rh(acac)(CO)₂].
Catalytic Cycle of Hydroformylation
This compound is a key ligand in the rhodium-catalyzed hydroformylation of alkenes, promoting high selectivity for the linear aldehyde product.
Deactivation Pathways
This compound is susceptible to degradation, primarily through hydrolysis and oxidation, which deactivates the catalyst.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in catalysis. A combination of NMR (³¹P, ¹³C, ¹H) and IR spectroscopy provides a comprehensive understanding of the ligand's structure, purity, and behavior in catalytic systems. The methodologies and data presented in this guide serve as a core reference for researchers working with this versatile and highly effective ligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DE102011002639A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. MX2013007831A - Method for the purification of this compound. - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | High-Performance Ligand for Catalysis [benchchem.com]
- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Rhodium-BiPhePhos Catalyzed Hydroformylation of Internal Olefins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the rhodium-catalyzed hydroformylation of internal olefins utilizing the BiPhePhos ligand. This catalytic system is distinguished by its remarkable efficiency in tandem isomerization and hydroformylation reactions, yielding a high proportion of linear aldehydes, which are crucial intermediates in the synthesis of fine chemicals and pharmaceuticals.
Introduction
Hydroformylation, or the "oxo-reaction," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an olefin to produce aldehydes. While terminal olefins are readily converted to linear aldehydes with high selectivity, the hydroformylation of internal olefins presents a greater challenge due to the multiple possible isomers. The rhodium-BiPhePhos catalyst system has emerged as a powerful tool for this transformation, leveraging its ability to catalyze the isomerization of the internal double bond to a terminal position, followed by a highly regioselective hydroformylation to the desired linear aldehyde.[1][2][3]
The this compound ligand, a sterically demanding bidentate phosphite (B83602), is instrumental in achieving high activity and selectivity.[4][5] Its unique structure favors the formation of the linear aldehyde product.[2][4] This application note will detail the reaction mechanism, provide comprehensive experimental protocols, and present quantitative data for the hydroformylation of various internal olefins.
Catalytic Cycle and Mechanism
The currently accepted mechanism for rhodium-catalyzed hydroformylation, based on the Wilkinson-type mechanism, involves a series of key steps. The active catalyst, a hydridorhodium carbonyl species complexed with the this compound ligand, initiates the cycle. The process, which includes isomerization of the internal olefin to a terminal one, is depicted below.
Caption: Catalytic cycle for tandem isomerization-hydroformylation.
Experimental Data
The Rhodium-BiPhePhos system demonstrates high efficacy across a range of internal olefins. The following tables summarize typical reaction outcomes.
Table 1: Hydroformylation of Various Olefins [6]
| Substrate | Conversion (%) | Aldehyde Yield (%) | n-Regioselectivity (%) |
| 1-Butene | >99 | >99 | >99 |
| 2-Butene | >99 | >99 | >99 |
| 1-Pentene | >99 | >99 | 97.5 |
| 2-Pentene | >99 | >99 | 97.7 |
| Neohexene | >99 | >99 | >99 |
Reaction conditions: p(H₂) = 1.0 MPa, p(CO) = 1.0 MPa, ϑ = 90 °C, [Rh] = 1 mM, [P∩P] = 1 mM, [substrate] = 1 M, solvent: cyclohexane.
Table 2: Tandem Isomerization-Hydroformylation of Oleonitrile [7][8]
| Entry | [4]₀/[Rh] | Time (h) | Conversion (%) | Aldehyde Yield (%) | l/b Ratio |
| 1 | 200 | 20 | 99 | 90 | 58:42 |
| 2 | 200 | 5 | 70 | 62 | 57:43 |
| 3 | 2000 | 20 | 25 | 18 | 55:45 |
Reaction conditions: 120 °C, 10 bar CO/H₂ (1:1), this compound ligand (2 equiv. vs. Rh).
Detailed Experimental Protocols
The following protocols are generalized from common practices in the literature and should be adapted for specific substrates and equipment.
1. Catalyst Preformation (In Situ)
This procedure describes the in-situ formation of the active catalyst from a rhodium precursor and the this compound ligand.
Caption: Workflow for in-situ catalyst preparation.
Materials:
-
Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]
-
This compound ligand
-
Anhydrous, deoxygenated solvent (e.g., toluene, cyclohexane)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature control
-
Schlenk line and glassware for handling air-sensitive compounds
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the high-pressure reactor with the desired volume of anhydrous, deoxygenated solvent.
-
In a separate Schlenk tube, dissolve the rhodium precursor, Rh(acac)(CO)₂, in a small amount of the solvent.
-
In another Schlenk tube, dissolve the this compound ligand in the solvent. A typical molar ratio is 1:1.5 (Rh:Ligand).[1]
-
Transfer the rhodium precursor solution to the reactor via cannula, followed by the ligand solution.
-
Seal the reactor and purge several times with syngas.
-
Pressurize the reactor with hydrogen (e.g., 5 bar) and then with carbon monoxide (e.g., 4 bar) to the desired total pressure.[1]
-
Heat the reactor to the desired preformation temperature (e.g., 40-90 °C) and stir the solution for a set period (e.g., 1 hour) to ensure complete activation of the catalyst. The solution is now ready for the hydroformylation reaction.
2. Hydroformylation of an Internal Olefin
This protocol outlines the general procedure for the hydroformylation reaction itself.
Materials:
-
Active catalyst solution (from Protocol 1)
-
Internal olefin substrate (purified and deoxygenated)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) for reaction monitoring and analysis
Procedure:
-
To the reactor containing the preformed active catalyst solution at the desired reaction temperature and pressure, add the internal olefin substrate via a syringe or an addition funnel.
-
Maintain constant temperature and pressure throughout the reaction.
-
Monitor the progress of the reaction by periodically taking samples from the reactor (if equipped with a sampling valve) and analyzing them by gas chromatography. The analysis will determine the conversion of the olefin and the selectivity towards the linear and branched aldehyde products.
-
Upon completion of the reaction (indicated by the complete consumption of the olefin), cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
The product mixture can be purified by standard techniques such as distillation or chromatography.
Catalyst Deactivation and Stability
The stability of the Rh/BiPhePhos catalyst is a critical factor for its industrial application. Several deactivation pathways have been identified:
-
Oxidation: The phosphite ligand is susceptible to oxidation, particularly by trace amounts of oxygen or hydroperoxides that may form from the olefin substrate.[3][5] This leads to the formation of phosphates, which are poor ligands for rhodium.
-
Hydrolysis: In the presence of water, the this compound ligand can undergo hydrolysis, which also degrades the catalyst.[5]
-
Dimerization: Under low partial pressures of hydrogen and carbon monoxide, the active monomeric rhodium species can form inactive dimers or polynuclear clusters.[6]
To mitigate deactivation, it is crucial to use highly purified and deoxygenated substrates and solvents, and to maintain a sufficient pressure of syngas throughout the reaction.[2] The use of stabilizers, such as certain amines or epoxides, has also been explored to enhance the long-term stability of the catalyst.[2]
Conclusion
The rhodium-BiPhePhos catalyzed hydroformylation of internal olefins is a highly effective method for the synthesis of linear aldehydes. The tandem isomerization-hydroformylation capability of this system provides a direct route to valuable chemical intermediates from readily available feedstocks. By understanding the reaction mechanism and optimizing the experimental conditions as outlined in these protocols, researchers can effectively utilize this catalytic system for a wide range of synthetic applications. Careful attention to catalyst stability and the exclusion of oxygen and water are paramount for achieving high yields and selectivities.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | High-Performance Ligand for Catalysis [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: BiPhePhos in Tandem Isomerization-Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the BiPhePhos ligand in rhodium-catalyzed tandem isomerization-hydroformylation reactions. This process is particularly valuable for the synthesis of linear aldehydes from internal olefins, a key transformation in the production of fine chemicals and pharmaceutical intermediates.
Introduction
Tandem isomerization-hydroformylation is a powerful strategy that combines two distinct catalytic reactions in a single pot. Internal olefins, which are often less expensive and more readily available than their terminal counterparts, are first isomerized to the terminal position, followed by hydroformylation to yield a linear aldehyde. The choice of ligand is critical for achieving high regioselectivity towards the desired linear product. This compound, a bulky bisphosphite ligand, has demonstrated considerable efficacy in promoting this transformation.[1][2] When combined with a rhodium precursor, the resulting catalyst system can effectively isomerize the double bond along the alkyl chain and selectively hydroformylate the terminal alkene.[3]
The general scheme for this tandem reaction is depicted below:
Caption: Logical flow of the tandem isomerization-hydroformylation reaction.
Data Presentation
The following tables summarize the quantitative data from key studies on the rhodium-BiPhePhos catalyzed tandem isomerization-hydroformylation of various olefins.
Table 1: Tandem Isomerization-Hydroformylation of Oleonitrile [1][4]
| Entry | Catalyst Loading (mol%) | [L]/[Rh] Ratio | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | l/b Ratio | Chemoselectivity (%) |
| 1 | 0.5 | 4 | 120 | 20 (1:1) | >90 | 50:50 | 62 |
| 2 | 0.5 | 2 | 120 | 20 (1:1) | >90 | 52:48 | 65 |
| 3 | 0.05 | 2 | 120 | 20 (1:1) | 30 | 55:45 | 45 |
| 4 | 0.5 | 2 | 120 | 10 (1:1) | >90 | 58:42 | 60 |
| 5 | 0.5 | 2 | 120 | 5 (1:1) | >90 | 58:42 | 55 |
| 6 | 0.5 | 2 | 100 | 10 (1:1) | 60 | 55:45 | 70 |
| 7 | 0.5 | 2 | 140 | 10 (1:1) | >90 | 52:48 | 40 |
Table 2: Isomerization-Hydroformylation of Methyl Oleate [5]
| Entry | Catalyst System | Pressure (bar, CO/H₂) | Temperature (°C) | P/Rh Ratio | Conversion (%) | Yield of Linear Aldehyde (%) |
| 1 | Rh/BiPhePhos | 20 | 100 | 10 | 70 | 26 |
Experimental Protocols
This section provides detailed methodologies for performing a tandem isomerization-hydroformylation reaction using a Rh/BiPhePhos catalyst system in a laboratory setting.
Materials and Reagents
-
Rhodium precursor: Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I))
-
Ligand: this compound
-
Substrate: Internal olefin (e.g., oleonitrile, methyl oleate, or other long-chain internal alkenes)
-
Solvent: Anhydrous toluene (B28343) or other suitable non-reactive solvent
-
Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂) (typically 1:1)
-
Inert gas: Nitrogen (N₂) or Argon (Ar) for Schlenk line techniques
-
Standard laboratory glassware, including a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.
Experimental Workflow
Caption: A typical experimental workflow for the tandem reaction.
Detailed Protocol
-
Catalyst Preparation: In a glovebox or under an inert atmosphere using Schlenk techniques, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the this compound ligand in the desired amount of anhydrous solvent in a Schlenk flask.[2] The ligand-to-rhodium ratio is a critical parameter and should be carefully controlled (e.g., a [L]/[Rh] ratio of 2).[1]
-
Reactor Setup: Transfer the prepared catalyst solution and the internal olefin substrate into a high-pressure autoclave reactor. The substrate-to-catalyst ratio (S/C) or catalyst loading (mol%) should be calculated based on the desired reaction scale.[4]
-
Inerting: Seal the autoclave and purge it several times with an inert gas (nitrogen or argon) to remove any traces of oxygen.
-
Reaction:
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 10-20 bar).[1]
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 120 °C).[4]
-
Maintain the reaction under these conditions for the specified duration, monitoring the pressure for any significant changes that might indicate gas consumption.
-
-
Quenching and Product Recovery:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the crude reaction mixture.
-
-
Analysis:
-
Analyze the product mixture to determine the conversion of the starting material, the regioselectivity (linear to branched aldehyde ratio), and the chemoselectivity (yield of aldehydes versus hydrogenation byproducts).
-
Common analytical techniques include Gas Chromatography (GC) for determining conversion and product distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the products.
-
Catalytic Cycle
The widely accepted mechanism for rhodium-catalyzed hydroformylation is the "Wilkinson cycle".[2] For the tandem isomerization-hydroformylation process with a chelating ligand like this compound, the cycle is extended to include the isomerization steps.
Caption: Simplified catalytic cycle for the Rh-BiPhePhos system.
Catalyst Deactivation
It is important to note that phosphite (B83602) ligands like this compound can be susceptible to decomposition under certain conditions.[6][7] The primary deactivation pathways include:
-
Oxidation: Traces of oxygen can oxidize the phosphite ligand, leading to a loss of catalytic activity.[7]
-
Hydrolysis: The presence of water can lead to hydrolysis of the P-O bonds in the ligand.[6]
To mitigate catalyst deactivation, it is crucial to use anhydrous solvents and substrates, and to rigorously exclude air from the reaction system.[8] The purification of the this compound ligand can also enhance its stability and performance.[7]
Conclusion
The rhodium-BiPhePhos catalyst system is a versatile and effective tool for the tandem isomerization-hydroformylation of internal olefins. By carefully controlling the reaction parameters such as temperature, pressure, and ligand-to-metal ratio, researchers can achieve good conversion and selectivity for the desired linear aldehyde products. The protocols and data presented in this document provide a solid foundation for the application of this catalytic system in organic synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
Application of BiPhePhos in Asymmetric Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BiPhePhos is a highly effective and versatile chiral diphosphite ligand, widely recognized for its exceptional performance in asymmetric catalysis. Its rigid biphenol-based backbone and tunable electronic properties create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity and regioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key asymmetric catalytic reactions, including hydroformylation, hydrocyanation, and hydrogenation. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in fine chemical synthesis and drug development.
Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation is a cornerstone application of the this compound ligand. This reaction is instrumental in the synthesis of chiral aldehydes, which are valuable intermediates in the production of pharmaceuticals and other complex organic molecules. The Rh-BiPhePhos system is particularly noted for its high activity and excellent control over both regioselectivity (branched vs. linear aldehyde) and enantioselectivity.
Data Presentation: Rh/BiPhePhos-Catalyzed Asymmetric Hydroformylation
| Substrate | Catalyst System | Temp (°C) | Pressure (bar) | b/l ratio¹ | ee (%)² | Yield (%) | TON³ | TOF (h⁻¹)⁴ | Reference |
| Allyl Cyanide | [Rh(acac)(CO)₂]/BiPhePhos | 35 | - | 20:1 | 80 | - | - | 625 | [1] |
| Oleonitrile | [Rh(acac)(CO)₂]/BiPhePhos | 120 | 10 (CO/H₂ 1:1) | 42:58 | - | 60 (chemo) | - | - | [2][3] |
| 1-Decene | [Rh(acac)(CO)₂]/BiPhePhos | 40 | 10 (CO/H₂ 1:1) | >98:2 | - | >95 | 1000 | ~800 | [4] |
| Styrene (B11656) | [Rh(CO)₂(acac)]/(R,S)-BINAPHOS⁵ | 60 | 20 (CO/H₂ 1:1) | 95:5 | 92 | >99 | - | - | [5] |
¹ Branched-to-linear aldehyde ratio. ² Enantiomeric excess of the branched aldehyde. ³ Turnover Number. ⁴ Turnover Frequency. ⁵ Data for the closely related phosphine-phosphite ligand (R,S)-BINAPHOS is included for comparison.
Experimental Protocol: Asymmetric Hydroformylation of Allyl Cyanide
This protocol is a general guideline based on literature procedures for the rhodium-catalyzed asymmetric hydroformylation of allyl cyanide using a this compound-type ligand.[1][6]
Materials:
-
[Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)
-
This compound ligand
-
Allyl cyanide (freshly distilled)
-
Anhydrous toluene (B28343)
-
Syngas (1:1 mixture of CO and H₂)
-
Stainless-steel autoclave with a magnetic stir bar and pressure gauge
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%). Add 10 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Transfer the catalyst solution to the autoclave. Add allyl cyanide (1.0 mmol, 1 equiv.) to the autoclave.
-
Reaction Execution: Seal the autoclave, remove it from the glovebox, and connect it to the syngas line. Purge the autoclave three times with syngas. Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.
-
Heating and Stirring: Place the autoclave in a heating block set to the desired temperature (e.g., 35-60 °C) and stir the reaction mixture vigorously for the specified time (e.g., 24 hours).
-
Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The conversion, regioselectivity, and enantiomeric excess of the product can be determined by chiral Gas Chromatography (GC) analysis.
Visualization: Asymmetric Hydroformylation Workflow & Mechanism
Asymmetric Hydrocyanation
Nickel-catalyzed asymmetric hydrocyanation is another powerful application of this compound, providing an atom-economical route to chiral nitriles. These compounds are versatile precursors for the synthesis of carboxylic acids, amines, and other functional groups. The Ni/BiPhePhos system has demonstrated remarkable activity and selectivity in the hydrocyanation of various olefins.
Data Presentation: Ni/BiPhePhos-Catalyzed Asymmetric Hydrocyanation
| Substrate | Catalyst System | Temp (°C) | ee (%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Styrene | Ni(cod)₂/BiPhePhos | 90 | - | >95 | - | 309,000 | [7][8] |
| 1,1-Disubstituted Allenes | Ni(cod)₂/TADDOL-based bisphosphite⁶ | 70 | up to 86 | up to 99 | - | - | [2] |
⁶ Data for a TADDOL-based bisphosphite ligand is included as a relevant example for allene (B1206475) hydrocyanation, as specific this compound data was limited.
Experimental Protocol: Asymmetric Hydrocyanation of Styrene
This protocol is based on literature procedures for the highly active nickel-catalyzed hydrocyanation of styrene.[7] Caution: Hydrogen cyanide (HCN) is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene complex)
-
This compound ligand
-
Styrene (freshly distilled)
-
Anhydrous toluene
-
Hydrogen cyanide (HCN)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve this compound (0.006 mmol) in anhydrous toluene (2 mL) in a Schlenk tube. Add Ni(cod)₂ (0.005 mmol) and stir for 30 minutes.
-
Reaction Setup: Add styrene (1 mmol) to the catalyst solution.
-
HCN Addition: In a separate flask, prepare a cooled solution of HCN (1.25 mmol) in toluene (1 mL).
-
Reaction Execution: Add the cold HCN solution to the reaction mixture. The reaction is often highly exothermic and rapid.
-
Work-up and Analysis: Quench the reaction with a suitable reagent. The conversion and yield can be determined by GC analysis.
Visualization: Hydrocyanation Experimental Workflow
Asymmetric Hydrogenation
While less common than its application in hydroformylation, this compound and its analogues have been employed in asymmetric hydrogenation of prochiral olefins and ketones, yielding chiral alkanes and alcohols, respectively. Ruthenium and Rhodium complexes are typically used for these transformations.
Data Presentation: Asymmetric Hydrogenation with this compound Analogues
| Substrate | Catalyst System | Temp (°C) | Pressure (bar) | ee (%) | Yield (%) | Reference |
| Ethyl benzoylacetate | [Ru(SYNPHOS)Br₂]⁷ | 80 | 10 | 97 | >99 | [9] |
| Hydroxyacetone | [Ru(SYNPHOS)Br₂]⁷ | 50 | 4 | 97 | >99 | [9] |
| Dimethyl itaconate | [Ru(SYNPHOS)Br₂]⁷ | 50 | 20 | 92 | >99 | [9] |
⁷ Data for the structurally related SYNPHOS ligand is presented, as it is a chiral biphenyl (B1667301) diphosphine.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
This protocol is a general procedure based on the in-situ preparation of a Ruthenium-diphosphine catalyst for the asymmetric hydrogenation of ketones.[9]
Materials:
-
[Ru(COD)(2-methylallyl)₂]
-
Chiral diphosphine ligand (e.g., a this compound analogue)
-
Methanolic HBr solution
-
Anhydrous acetone (B3395972)
-
Methanol (B129727) or Ethanol (B145695) (for hydrogenation)
-
Substrate (e.g., β-keto ester)
-
Hydrogen gas
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, place the diphosphine ligand (0.011 mmol) and [Ru(COD)(2-methylallyl)₂] (0.01 mmol) in a flask. Add anhydrous acetone (1 mL). Add methanolic HBr solution (0.022 mmol) dropwise. Stir the resulting suspension at room temperature for 30 minutes. Remove the solvent under vacuum.
-
Hydrogenation: Use the resulting solid residue as the catalyst. Dissolve the catalyst and the substrate (1 mmol) in methanol or ethanol (2 mL) in the reaction vessel of the autoclave.
-
Reaction Execution: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 10 bar). Heat to the desired temperature (e.g., 80 °C) and stir for 24 hours.
-
Work-up and Analysis: After cooling and venting, the product can be isolated and the enantiomeric excess determined by chiral HPLC or GC.
Visualization: Asymmetric Hydrogenation Mechanism
Asymmetric Conjugate Addition (Representative Protocol)
The application of this compound itself in asymmetric conjugate addition is not as widely documented as for other transformations. However, structurally related biphenol-based phosphoramidite (B1245037) ligands have shown excellent efficacy in copper-catalyzed 1,4-additions of organozinc reagents. The following protocol is representative of this class of reactions.
Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone
This protocol is based on the use of biphenol-derived phosphoramidite ligands in the copper-catalyzed conjugate addition of diethylzinc to cyclohexenone.[2]
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (CuOTf·C₇H₈)
-
Biphenol-based phosphoramidite ligand
-
Cyclohexenone
-
Diethylzinc (solution in hexanes)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox, add CuOTf·C₇H₈ (0.01 mmol, 1 mol%) and the chiral ligand (0.012 mmol, 1.2 mol%) to a Schlenk flask. Add anhydrous diethyl ether (5 mL) and stir at room temperature for 15 minutes.
-
Reaction Setup: Cool the catalyst solution to -20 °C. Add cyclohexenone (1.0 mmol) to the cooled solution.
-
Conjugate Addition: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise over 10 minutes. Stir the reaction at -20 °C for the required time.
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. The enantiomeric excess of the product can be determined by chiral HPLC or GC.
Conclusion
The this compound ligand and its analogues are powerful tools in the field of asymmetric catalysis, enabling the synthesis of a wide range of chiral molecules with high efficiency and selectivity. The protocols and data presented herein for asymmetric hydroformylation, hydrocyanation, and hydrogenation provide a solid foundation for researchers to apply this versatile ligand system in their own synthetic endeavors. While direct applications of this compound in conjugate addition are less common, the success of related biphenol-based ligands suggests potential for further exploration in this area. The continued development and application of this compound and similar ligands will undoubtedly contribute to advancements in the synthesis of complex, high-value chiral compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. Biphenol-based phosphoramidite ligands for the enantioselective copper-catalyzed conjugate addition of diethylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 4. Catalytic asymmetric conjugate addition of Grignard reagents to chromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic enantioselective conjugate addition en route to paxilline indoloterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 8. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc - The Journal of Organic Chemistry - Figshare [figshare.com]
Application Notes & Protocols: High Regioselectivity in Hydroformylation using the BiPhePhos Ligand
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, enabling the synthesis of aldehydes from alkenes.[1][2] Achieving high regioselectivity, particularly for the linear aldehyde, is crucial for producing valuable chemical intermediates. This document details the application of the bulky diphosphite ligand, BiPhePhos, in rhodium-catalyzed hydroformylation to achieve high linear-to-branched (l/b) aldehyde ratios.[3][4] It provides detailed experimental protocols, quantitative data summaries, and diagrams illustrating the catalytic cycle and experimental workflow.
Introduction to Rhodium-BiPhePhos Catalysis
The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using a transition metal catalyst in the presence of synthesis gas (CO/H₂).[1][2] While various metals can catalyze this reaction, rhodium complexes exhibit high activity under milder conditions.
The choice of ligand coordinated to the rhodium center is paramount in controlling the reaction's selectivity. This compound, a bulky bidentate diphosphite ligand, is highly effective in promoting the formation of linear aldehydes from both terminal and internal alkenes.[4][5][6] Its steric bulk influences the coordination of the alkene substrate, favoring the anti-Markovnikov addition that leads to the terminal aldehyde. The Rh-BiPhePhos system is also known for its ability to catalyze the isomerization of internal alkenes to terminal ones, allowing for the production of linear aldehydes from less expensive internal alkene feedstocks.[5]
Catalytic Cycle
The hydroformylation process catalyzed by a rhodium complex with a bidentate phosphite (B83602) ligand like this compound is generally understood to follow a dissociative Wilkinson-type mechanism. The active catalyst, a hydrido-rhodium species, enters a catalytic loop involving ligand dissociation, alkene coordination, migratory insertion, and reductive elimination to yield the aldehyde product.
The key to the high n-regioselectivity of the this compound ligand lies in the steric hindrance it creates around the rhodium center. This steric pressure favors the formation of the less hindered linear alkyl-rhodium intermediate (leading to the linear aldehyde) over the more sterically demanding branched intermediate.
Caption: Rh-BiPhePhos Catalytic Cycle for Hydroformylation.
Experimental Protocols
This section provides a general protocol for the hydroformylation of an alkene using a Rh/BiPhePhos catalyst system. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[3]
3.1 Materials and Reagents
-
Rhodium Precursor: Dicarbonylacetylacetonatorhodium(I), [Rh(acac)(CO)₂]
-
Ligand: this compound
-
Substrate: Alkene (e.g., 1-octene, 1-decene, oleonitrile)
-
Solvent: Anhydrous, deoxygenated toluene (B28343) (or other suitable solvent like cyclohexane (B81311) or propylene (B89431) carbonate).[3][7][8]
-
Gases: Synthesis gas (CO/H₂, typically 1:1 mixture), high purity Argon or Nitrogen.
3.2 Catalyst Stock Solution Preparation (In-situ formation)
-
In a glovebox or under a strict flow of inert gas, weigh the this compound ligand into a Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, weigh the Rh(acac)(CO)₂ precursor.
-
Dissolve the this compound and Rh(acac)(CO)₂ separately in anhydrous, deoxygenated toluene.[4] A typical ligand-to-rhodium (L/Rh) molar ratio is between 2:1 and 10:1.[3][5]
-
While stirring, slowly add the rhodium precursor solution dropwise to the this compound solution.[4] Stir the resulting mixture for approximately 20-30 minutes at room temperature to ensure complete coordination. The solution should be clear.[4] This forms the active catalyst precursor solution.
3.3 General Hydroformylation Procedure
-
Add the alkene substrate and any additional solvent to a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, gas inlet/outlet, and pressure gauge.
-
Transfer the prepared catalyst stock solution into the autoclave via a syringe or cannula under an inert atmosphere.[3]
-
Seal the autoclave and purge the system multiple times (e.g., 3-5 cycles) with the CO/H₂ synthesis gas to remove any residual air.[9]
-
Pressurize the reactor to the desired pressure (e.g., 10-110 bar) with the CO/H₂ mixture.[3][8]
-
Heat the reactor to the target reaction temperature (e.g., 80-120 °C) while stirring vigorously.[3][8]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3-24 hours), monitoring the pressure to track gas uptake.
-
After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Collect the liquid product mixture for analysis.
3.4 Product Analysis
-
Conversion and Selectivity: Analyze the reaction mixture using Gas Chromatography (GC) with an internal standard (e.g., dodecane) to determine alkene conversion, aldehyde yield, and the linear-to-branched (l/b) aldehyde ratio.
-
Structural Confirmation: Confirm the structure of the products using ¹H NMR, ¹³C NMR, and GC-MS.
Data Presentation: Performance Summary
The Rh/BiPhePhos catalytic system has been successfully applied to various substrates. The following tables summarize representative results.
Table 1: Tandem Isomerization-Hydroformylation of Oleonitrile [3]
| Entry | Temp (°C) | Pressure (bar, CO/H₂ 1:1) | [S]/[Rh] | [L]/[Rh] | Time (h) | Conv. (%) | Chemo. (%)¹ | l/b Ratio |
|---|---|---|---|---|---|---|---|---|
| 1 | 120 | 20 | 200 | 10 | 20 | >99 | 62 | 53:47 |
| 2 | 120 | 10 | 200 | 2 | 22 | >99 | 60 | 58:42 |
| 3 | 120 | 5 | 200 | 2 | 91 | >99 | 70 | 42:58 |
| 4 | 100 | 10 | 200 | 2 | 70 | 92 | 78 | 54:46 |
| 5 | 140 | 10 | 200 | 2 | 6 | >99 | 35 | 53:47 |
¹ Chemoselectivity towards aldehydes. Byproducts include hydrogenated alkanes.
Table 2: Hydroformylation of Various Alkenes
| Substrate | Temp (°C) | Pressure (bar, CO/H₂ 1:1) | [S]/[Rh] | [L]/[Rh] | l/b Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Decene | 40 | 9 | 400 | 1.5 | ~95:5 | >90 | [5] |
| Neohexene | 90 | 20 | 1000 | 1 | >99:1 | >99 | [7] |
| Octene Mixture | 120 | 110 | 1000 | 2.5 | 75:25 | ~65 | [8][10] |
| 1-Dodecene | 95-135 | ~15 | Variable | Variable | High | N/A |[11] |
Mandatory Visualizations
The following diagram illustrates the typical laboratory workflow for a hydroformylation experiment.
Caption: General Experimental Workflow for Hydroformylation.
Key Considerations & Troubleshooting
-
Oxygen Sensitivity: Phosphite ligands like this compound are susceptible to oxidation, which deactivates the catalyst.[9][10] It is critical to use anhydrous, deoxygenated solvents and maintain a strict inert atmosphere throughout the setup and reaction.[4]
-
Ligand-to-Metal Ratio: The ratio of this compound to rhodium can significantly impact activity and stability. A slight excess of the ligand (e.g., 2-10 equivalents) is often used to ensure all rhodium centers are coordinated and to suppress the formation of less selective rhodium carbonyl species.[3]
-
Purity of Reagents: Impurities in the alkene feed, such as peroxides, can lead to rapid catalyst degradation.[9] It is recommended to purify substrates by passing them through a column of activated alumina.[3]
-
Temperature and Pressure: These parameters are crucial for balancing reaction rate, selectivity, and catalyst stability. Higher temperatures can increase the rate but may also lead to more side reactions (like hydrogenation) and catalyst decomposition.[3] Lower pressures can sometimes favor higher regioselectivity.[3]
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for BiPhePhos in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to BiPhePhos
This compound is a commercially available, air-stable diphosphite ligand renowned for its efficacy in various transition metal-catalyzed reactions.[1] Its rigid biphenol-based backbone and dibenzodioxaphosphepine moieties create a well-defined steric and electronic environment around the metal center, leading to high catalytic activity and selectivity.[1] In palladium catalysis, this compound has demonstrated significant utility in a range of cross-coupling reactions, making it a valuable tool for the synthesis of complex organic molecules in pharmaceutical and materials science research.[2][3]
These application notes provide an overview of the use of this compound as a ligand in key palladium-catalyzed reactions, including detailed protocols and quantitative data where available.
Palladium-Catalyzed S-Allylation of Thiols
The palladium-catalyzed S-allylation of thiols represents a powerful method for the formation of thioethers under mild conditions. The Pd/BiPhePhos catalytic system has been shown to be highly efficient for this transformation, exhibiting excellent n-regioselectivity.
Quantitative Data for Pd/BiPhePhos-Catalyzed S-Allylation of Thiols
| Entry | Thiol Substrate | Allylic Substrate | Product | Yield (%) | Ref. |
| 1 | 1-Octanethiol | Allyl methyl carbonate | S-Allyl-1-octanethiol | >95 | [4] |
| 2 | Thiophenol | Allyl methyl carbonate | S-Allylthiophenol | >95 | [4] |
| 3 | 4-Methoxythiophenol | Allyl methyl carbonate | S-Allyl-4-methoxythiophenol | >95 | [4] |
| 4 | Cysteine derivative | Allyl methyl carbonate | S-Allylated cysteine derivative | >95 | [4] |
| 5 | Cefalotin derivative | Allylic acetate (B1210297) | Late-stage functionalized Cefalotin | - | [4] |
Experimental Protocol: General Procedure for Pd-Catalyzed S-Allylation of Thiols
This protocol is adapted from the work of Schlatzer et al.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Thiol substrate
-
Allylic carbonate or acetate
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Add anhydrous acetonitrile (2 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the thiol substrate (1.0 mmol, 1.0 equiv) to the flask.
-
Add the allylic carbonate or acetate (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired S-allylated product.
Caption: Experimental workflow for Pd/BiPhePhos-catalyzed S-allylation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound has been reported as an effective ligand in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. While detailed, substrate-specific protocols for this compound in these reactions are not as readily available in the provided search results, general procedures can be adapted.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Biaryl phosphine (B1218219) ligands are known to be effective in these transformations.[5][6]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl or vinyl halide/triflate
-
Aryl or vinyl boronic acid or ester
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (0.5-2 mol%), this compound ligand (1-4 mol%), the aryl/vinyl halide/triflate (1.0 mmol, 1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent (3-5 mL).
-
Stir the mixture at the desired temperature (room temperature to 110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or triflates. While specific protocols with this compound are not detailed in the provided search results, ligands with similar structural motifs have shown high efficacy.
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide or triflate
-
Amine
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), this compound ligand (1.2-3 mol%), and the base (1.4-2.0 equiv).
-
Add the anhydrous solvent (3-5 mL), followed by the aryl halide or triflate (1.0 mmol, 1.0 equiv) and the amine (1.2 equiv).
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) until completion.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. Phosphine ligands are crucial for the efficiency of this reaction.[7][8]
General Experimental Protocol for Heck Reaction:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl or vinyl halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1-5 mol%) and this compound ligand (2-10 mol%) in the anhydrous solvent.
-
Add the aryl or vinyl halide (1.0 mmol, 1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.5 equiv).
-
Heat the reaction mixture to the required temperature (typically 80-140 °C) and stir until the reaction is complete.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
This compound is a versatile and effective diphosphite ligand for a variety of palladium-catalyzed reactions. Its application in S-allylation of thiols is well-documented, providing high yields and excellent regioselectivity. While specific, detailed protocols for this compound in other major cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck are less prevalent in the surveyed literature, its structural features suggest it is a promising candidate for these transformations. The general protocols provided herein can serve as a starting point for optimization in the hands of researchers and drug development professionals. Further exploration of this compound in a broader range of palladium-catalyzed reactions is warranted to fully elucidate its synthetic potential.
References
- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium/XuPhos-catalyzed enantioselective cascade Heck/intermolecular C(sp2)–H alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Preparation with Rh(acac)(CO)₂ and BiPhePhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalyst system derived from dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂) and the bulky diphosphite ligand, BiPhePhos, is a cornerstone in modern homogeneous catalysis.[1][2] Renowned for its high activity and selectivity, this combination is particularly effective in hydroformylation reactions, a critical process for the synthesis of aldehydes from alkenes.[1][3][4] The catalyst's ability to promote the isomerization of internal olefins to terminal positions prior to hydroformylation makes it exceptionally valuable for producing linear aldehydes from diverse olefin feedstocks.[1][3] This document provides detailed protocols for the preparation of the Rh/BiPhePhos catalyst system, summarizes key quantitative data from the literature, and illustrates the experimental workflow.
Data Presentation
The following tables summarize typical quantitative parameters for the preparation and application of the Rh/BiPhePhos catalyst in hydroformylation reactions.
Table 1: Catalyst Preparation Parameters
| Parameter | Value | Source |
| Rhodium Precursor | Rh(acac)(CO)₂ | [1][3][5] |
| Ligand | This compound | [1][3][5] |
| Molar Ratio (Rh:this compound) | 1:1.5 to 1:5 | [1][5] |
| Rh Concentration (in reactor) | 250 ppm | [1] |
| Solvent | Toluene (B28343), Propylene (B89431) Carbonate | [1][5] |
Table 2: Typical Hydroformylation Reaction Conditions
| Parameter | Value | Source |
| Substrate | 1-Decene (B1663960), Octene mixture | [1][5] |
| Molar Ratio (Rh:Olefin) | 1:1000 | [1] |
| Temperature | 40 - 120 °C | [1][5] |
| Total Pressure (CO/H₂) | 9 - 110 bar | [1][5] |
| Gas Composition (CO:H₂) | 1:1 | [1][5] |
| Stirring Speed | 1000 - 1200 rpm | [1][5] |
Experimental Protocols
Protocol 1: In-situ Catalyst Formation for Hydroformylation of 1-Decene
This protocol is adapted from studies investigating the catalyst activation and reaction kinetics of 1-decene hydroformylation.[1]
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂)
-
This compound
-
Toluene (anhydrous, degassed)
-
1-Decene
-
Syngas (CO/H₂, 1:1 mixture)
-
Schlenk tubes
-
High-pressure reactor equipped with stirring and temperature control
Procedure:
-
Preparation of Precursor and Ligand Solutions:
-
In separate Schlenk tubes, weigh the required amounts of Rh(acac)(CO)₂ and this compound to achieve a final molar ratio of 1:1.5.
-
Dissolve each component in anhydrous, degassed toluene. It is crucial to dissolve the precursor and ligand in separate flasks to prevent premature reactions and potential ligand degradation.[3]
-
Ensure both solutions are thoroughly inertized by purging with an inert gas (e.g., argon or nitrogen).
-
-
Reactor Setup:
-
Add the desired amount of toluene to the reactor and heat to the reaction temperature of 40 °C under constant stirring (1200 rpm).
-
-
Catalyst Formation:
-
Successively add the Rh(acac)(CO)₂ solution and then the this compound solution to the reactor.
-
Pressurize the reactor with 5 bar of H₂ followed by 4 bar of CO to reach a total pressure of 9 bar.
-
The activation of the rhodium precursor to the active catalyst species, HRh(this compound)(CO)₂, will commence.[1]
-
-
Hydroformylation Reaction:
-
Introduce the 1-decene substrate into the reactor.
-
Adjust the total pressure to 10 bar with a 1:1 CO/H₂ gas mixture.
-
Maintain the reaction at 40 °C with vigorous stirring. The reaction progress can be monitored by techniques such as operando FTIR spectroscopy.[1]
-
Protocol 2: Catalyst Preparation for Tandem Isomerization-Hydroformylation
This protocol is suitable for reactions involving internal olefins, where the catalyst promotes isomerization to a terminal olefin followed by hydroformylation.[5]
Materials:
-
Rh(acac)(CO)₂
-
This compound
-
Propylene Carbonate (anhydrous, degassed)
-
Internal olefin substrate (e.g., octene mixture)
-
Syngas (CO/H₂)
-
High-pressure reactor
Procedure:
-
Catalyst Solution Preparation:
-
In a suitable vessel, dissolve Rh(acac)(CO)₂ and this compound in propylene carbonate to achieve a Rh:P molar ratio of 1:5.
-
The catalyst concentration should be calculated to be 0.1 mol% Rh relative to the substrate.
-
-
Reaction Setup:
-
Charge a high-pressure reactor with the catalyst solution and the olefin substrate. A typical solvent to substrate volume ratio is 1:2 (e.g., 40 mL propylene carbonate to 80 mL substrate).
-
Seal the reactor and purge with syngas.
-
-
Reaction Execution:
-
Pressurize the reactor to 110 bar with a 1:1 mixture of CO and H₂.
-
Heat the reactor to 120 °C and maintain vigorous stirring (e.g., 1000 rpm) for the desired reaction time (e.g., 6 hours).
-
After the reaction, cool the reactor to room temperature and carefully depressurize before analysis.
-
Mandatory Visualizations
Catalyst Preparation Workflow
Caption: Logical workflow for the preparation of the Rh/BiPhePhos catalyst solution.
Catalytic Cycle for Hydroformylation
Caption: A simplified representation of the hydroformylation catalytic cycle.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 4. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BiPhePhos in the Synthesis of Linear Aldehydes from Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BiPhePhos, a bulky diphosphite ligand, in combination with rhodium precursors for the highly selective hydroformylation of alkenes to produce linear aldehydes. This technology is a cornerstone in fine chemical synthesis and is particularly relevant for the pharmaceutical industry, where the production of linear aldehydes as precursors for various active pharmaceutical ingredients is crucial.
Introduction to this compound-Mediated Hydroformylation
Hydroformylation, or oxo synthesis, is a fundamental industrial process that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes.[1] The regioselectivity of this reaction is a critical parameter, determining the formation of either linear (n) or branched (iso) aldehydes. For many applications in drug development and other areas of chemical synthesis, the linear aldehyde is the desired product.
The combination of a rhodium catalyst precursor, such as Rh(acac)(CO)₂, with the bidentate phosphite (B83602) ligand this compound has proven to be a highly effective catalytic system for achieving exceptional selectivity towards linear aldehydes.[2][3] This high selectivity is attributed to the large bite angle of the this compound ligand, which favors the formation of the less sterically hindered linear product.[3] The Rh-BiPhePhos catalyst is not only highly selective but also exhibits high activity, with reported turnover frequencies (TOF) ranging from 2000 to 6000 h⁻¹.[2] Furthermore, this catalytic system is capable of isomerizing internal alkenes to terminal alkenes, allowing for the production of linear aldehydes from a wider range of starting materials.[1][4]
Despite its advantages, the this compound ligand is susceptible to degradation through hydrolysis and oxidation, which can negatively impact catalyst performance and longevity.[2][5] Therefore, careful handling and the use of stabilizers are essential for maintaining high catalytic activity and selectivity.[2]
Catalytic Performance Data
The following tables summarize the quantitative data for the Rh-BiPhePhos catalyzed hydroformylation of various alkenes, showcasing the catalyst's efficiency and selectivity under different reaction conditions.
Table 1: Hydroformylation of Terminal Alkenes
| Alkene | Catalyst System | Temp (°C) | Pressure (bar) | TOF (h⁻¹) | l/b Ratio | Conversion (%) | Yield (%) | Reference |
| 1-Octene | Rh/BiPhePhos | - | - | - | >95:5 | - | - | [2] |
| 1-Decene | Rh(acac)(CO)₂/BiPhePhos | 40 | 10 | 800 (initial) | ~99:1 | 75 | - | [1] |
| 1-Dodecene | Rh/BiPhePhos | - | - | - | 95:5 | - | 55 (linear) | [6] |
Table 2: Tandem Isomerization-Hydroformylation of Internal Alkenes
| Alkene | Catalyst System | Temp (°C) | Pressure (bar) | l/b Ratio | Conversion (%) | Aldehyde Yield (%) | Reference |
| Oleonitrile | Rh(acac)(CO)₂/BiPhePhos | 120 | 10 | 58:42 | >90 | 60 | [7] |
| Methyl Oleate | Rh-BiPhePhos | - | - | 40:60 | 70 | 26 (linear) | [7] |
| Internal Olefin Mixtures | Rh/BiPhePhos | - | - | 78:22 | - | 76 | [4] |
Experimental Protocols
The following protocols are generalized methodologies based on literature reports. Researchers should consult the specific publications for detailed experimental parameters.
Catalyst Precursor Preparation and Handling
The active catalyst is typically formed in situ from a rhodium precursor and the this compound ligand.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
This compound ligand
-
Anhydrous, deoxygenated solvent (e.g., toluene, propylene (B89431) carbonate)[1][4]
-
Schlenk line or glovebox for inert atmosphere operations
Protocol:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite ligand.[2]
-
In a Schlenk flask, dissolve the rhodium precursor in the chosen solvent.
-
In a separate Schlenk flask, dissolve the this compound ligand in the same solvent. A slight excess of the ligand (e.g., 1.5 to 2 equivalents relative to Rh) is often used.[1]
-
Transfer the ligand solution to the rhodium precursor solution via cannula under inert atmosphere.
-
The resulting solution is the catalyst precursor, which will be activated under hydroformylation conditions.
General Hydroformylation Procedure (Batch Reactor)
Materials:
-
Alkene substrate
-
Catalyst precursor solution
-
High-pressure autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet
-
Syngas (a mixture of CO and H₂)
-
Stabilizer (optional, e.g., cyclohexene (B86901) oxide)[2]
Protocol:
-
Purge the autoclave reactor thoroughly with an inert gas.
-
Introduce the alkene substrate and the solvent into the reactor. To remove peroxides, the alkene can be percolated over alumina (B75360) or distilled prior to use.[2]
-
Add the catalyst precursor solution to the reactor.
-
If using a stabilizer, add it to the reaction mixture.
-
Seal the reactor and perform several "pressure-de-pressure" cycles with syngas to remove any residual oxygen.[2]
-
Pressurize the reactor to the desired syngas pressure (e.g., 10 bar of a 1:1 CO/H₂ mixture).[1]
-
Heat the reactor to the desired temperature (e.g., 40-120 °C) while stirring.[1][7]
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or NMR spectroscopy.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product mixture can then be analyzed to determine conversion, yield, and regioselectivity.
Visualizations
Catalytic Cycle of Hydroformylation
The widely accepted mechanism for rhodium-catalyzed hydroformylation is the Wilkinson cycle.[1] The following diagram illustrates the key steps involved in the formation of linear aldehydes using the Rh-BiPhePhos catalyst.
Caption: The catalytic cycle for Rh-BiPhePhos catalyzed hydroformylation.
Experimental Workflow for Batch Hydroformylation
The following diagram outlines the general workflow for conducting a batch hydroformylation experiment.
Caption: A generalized workflow for batch hydroformylation experiments.
Catalyst Stability and Deactivation
The primary pathways for the deactivation of the Rh-BiPhePhos catalyst involve the degradation of the this compound ligand.
-
Oxidation: The phosphite groups in this compound are susceptible to oxidation, especially in the presence of peroxides that may be present in the alkene substrate.[2][8] This can be mitigated by purifying the alkene before use, for example, by passing it through an alumina column.[2]
-
Hydrolysis: In the presence of water, particularly under acidic conditions, this compound can undergo hydrolysis.[2] Ensuring the use of anhydrous solvents and reagents is crucial.
-
Stabilizers: Additives such as cyclohexene oxide can act as stabilizers for the ligand, prolonging the catalyst's lifetime and maintaining high selectivity.[2]
-
Inert Handling: Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) during catalyst preparation and handling is mandatory to prevent premature degradation.[2]
By carefully controlling the reaction conditions and taking appropriate measures to protect the ligand, the Rh-BiPhePhos catalytic system offers a robust and highly selective method for the synthesis of valuable linear aldehydes for the pharmaceutical and fine chemical industries.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor with an attached membrane separation unit - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Share_it: Reaktionsanalyse und Modellierung der Rhodium-BiPhePhos-katalysierten Hydroformylierung langkettiger Alkene [opendata.uni-halle.de]
Application Notes and Protocols for Continuous Flow Hydroformylation Using BiPhePhos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow hydroformylation of alkenes utilizing the BiPhePhos ligand. The information compiled herein is based on established research and is intended to guide the user in setting up and running stable and efficient continuous hydroformylation processes.
Introduction
Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[1] The use of rhodium catalysts modified with phosphite (B83602) ligands, such as this compound, has been instrumental in achieving high activity and selectivity, particularly towards the desired linear aldehyde.[2][3][4] Continuous flow processing offers significant advantages over traditional batch reactors, including enhanced safety, improved heat and mass transfer, and the potential for long-term, stable operation.[5]
This compound is a bulky diphosphite ligand known for promoting high linear selectivity (l/b ratio) in the rhodium-catalyzed hydroformylation of terminal and internal alkenes.[2][3][4][6] However, its susceptibility to hydrolysis and oxidation presents challenges for long-term stability, which can be mitigated through careful experimental design and the use of stabilizers.[2][4] These notes provide protocols for both homogeneous and heterogeneous continuous flow setups.
Key Advantages of Continuous Flow Hydroformylation with this compound
-
High Regioselectivity: Consistently high linear-to-branched (l/b) aldehyde ratios are achievable.[2][4]
-
Catalyst Recycling: Continuous setups, particularly with membrane separation or supported catalysts, allow for efficient catalyst retention and reuse.[2][5]
-
Process Stability: With appropriate measures to prevent ligand degradation, long-term operational stability can be achieved.[2][4]
-
Broad Substrate Scope: Effective for the hydroformylation of a variety of alkenes, including long-chain olefins.[6][7]
Experimental Data Summary
The following tables summarize quantitative data from various studies on hydroformylation using Rh-BiPhePhos catalyst systems.
Table 1: Performance in Continuous Flow Reactor with Membrane Separation
| Substrate | Stabilizer | Duration (h) | Catalyst Retention (%) | l/b Ratio | Reference |
| 1-Octene | Cyclohexene (B86901) Oxide | >100 | 95 | 78 | [2] |
Table 2: Performance in Continuous Fixed-Bed Reactor with Supported Catalyst
| Substrate | Catalyst Support | Temperature (°C) | Pressure (MPa) | TOF (h⁻¹) | l/b Ratio | Stability (h) | Reference |
| Propene | Porous Organic Polymer | 70 | 0.5 | >1200 | >24 | >1000 | [5] |
Table 3: Representative Batch Reactor Conditions and Results
| Substrate | Rh:Ligand Ratio | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | l/b Ratio | Reference |
| 1-Decene | 1:1.5 | 40 | 10 (CO:H₂ = 1:1) | - | 75 | - | [6] |
| Oleonitrile | 1:2 | 120 | 10 (CO:H₂ = 1:1) | - | 60 | 58:42 | [7] |
| Butene | 1:1 | 90 | 20 (CO:H₂ = 1:1) | 8 | - | - | [8] |
Experimental Protocols
Protocol 1: Homogeneous Continuous Flow Hydroformylation with Membrane Catalyst Retention
This protocol is based on a system utilizing a nanofiltration membrane to retain the homogeneous Rh-BiPhePhos catalyst.[2]
1. Materials and Reagents:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
This compound ligand
-
Alkene substrate (e.g., 1-octene)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Stabilizer (e.g., cyclohexene oxide)
-
Synthesis gas (CO/H₂, 1:1 mixture)
-
High-purity nitrogen or argon
2. Equipment:
-
Continuous flow reactor system (e.g., stirred tank reactor)
-
Nanofiltration membrane unit suitable for organic solvents
-
Mass flow controllers for syngas
-
Liquid pumps for substrate and solvent feed
-
Back pressure regulator
-
Gas chromatograph (GC) for product analysis
-
Schlenk line and glovebox for inert atmosphere handling
3. Catalyst Solution Preparation (under inert atmosphere):
-
In a glovebox, dissolve the this compound ligand in the solvent.
-
In a separate vial, dissolve the Rh(acac)(CO)₂ precursor in the solvent.
-
Slowly add the rhodium solution to the ligand solution while stirring. The recommended Rh:this compound ratio is typically between 1:5 and 1:10 to ensure an excess of the ligand.
-
Add the stabilizer (e.g., cyclohexene oxide) to the catalyst solution. A typical ratio of Rh:this compound:stabilizer is 1:5:25.[9]
4. Continuous Reactor Setup and Operation:
-
Assemble the continuous flow reactor with the membrane separation unit.
-
Purge the entire system thoroughly with nitrogen or argon to remove oxygen.
-
Introduce the prepared catalyst solution into the reactor.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 10-20 bar).
-
Heat the reactor to the desired temperature (e.g., 90-120 °C).
-
Start the continuous feed of the alkene substrate solution using a liquid pump.
-
The product stream is continuously withdrawn through the nanofiltration membrane, while the catalyst is retained in the reactor.
-
Monitor the reaction progress by analyzing the product stream via GC for conversion and regioselectivity (l/b ratio).
5. System Shutdown:
-
Stop the alkene feed.
-
Cool the reactor to room temperature.
-
Slowly depressurize the system.
-
The catalyst solution can be stored under an inert atmosphere for future use.
Protocol 2: Heterogeneous Continuous Flow Hydroformylation in a Fixed-Bed Reactor
This protocol describes the use of a supported Rh-BiPhePhos catalyst in a fixed-bed reactor for gas-phase or liquid-phase hydroformylation.[5]
1. Catalyst Preparation:
-
A porous organic polymer (POP) or other suitable support material is functionalized with this compound and potentially a co-ligand like triphenylphosphine.[5]
-
The rhodium precursor is then immobilized on the functionalized support to form the heterogeneous catalyst.
2. Equipment:
-
Fixed-bed reactor
-
Mass flow controllers for alkene (if gaseous) and syngas
-
Liquid pump for alkene (if liquid)
-
Back pressure regulator
-
Heating system for the reactor
-
Gas chromatograph (GC) for product analysis
3. Fixed-Bed Reactor Operation:
-
Pack the fixed-bed reactor with the prepared heterogeneous catalyst.
-
Purge the reactor with an inert gas.
-
Introduce the syngas and alkene feeds at the desired flow rates.
-
Pressurize the system to the target pressure (e.g., 0.5 MPa).[5]
-
Heat the reactor to the operating temperature (e.g., 70 °C).[5]
-
The product stream exits the reactor and is collected after depressurization.
-
Analyze the product stream using GC to determine conversion and selectivity.
Visualizations
Caption: Workflow for homogeneous continuous flow hydroformylation with membrane separation.
Caption: Simplified catalytic cycle for Rh-BiPhePhos hydroformylation.
Troubleshooting and Stability Considerations
-
Ligand Degradation: this compound is susceptible to hydrolysis and oxidation.[2][4] Ensure all solvents and gases are rigorously deoxygenated and dried. The use of stabilizers like cyclohexene oxide can help to prolong catalyst lifetime.[2]
-
Low l/b Ratio: A decrease in the linear-to-branched aldehyde ratio can indicate ligand degradation, leading to the formation of less selective rhodium species.[4] Increasing the ligand-to-rhodium ratio can sometimes mitigate this issue.
-
Catalyst Leaching: In membrane reactor setups, ensure the membrane has the correct molecular weight cut-off to effectively retain the catalyst complex. In fixed-bed systems, catalyst leaching may indicate instability of the metal-support interaction.
-
Reaction Rate: The hydroformylation rate is influenced by temperature, pressure, and substrate concentration. Operando FTIR studies have suggested that for 1-decene, the olefin coordination can be the rate-determining step.[6][10]
By following these guidelines and protocols, researchers can effectively implement continuous flow hydroformylation using the this compound ligand for the efficient and selective synthesis of aldehydes.
References
- 1. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor with an attached membrane separation unit - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor with an attached membrane separation unit | Semantic Scholar [semanticscholar.org]
- 4. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. mdpi.com [mdpi.com]
- 8. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for BiPhePhos in C-C and C-X Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the BiPhePhos ligand in various catalytic carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reaction optimization and comparison.
Introduction to this compound
This compound is a commercially available, air-stable, and versatile diphosphite ligand known for its large bite angle and electron-withdrawing properties. These characteristics make it a highly effective ligand in a range of transition metal-catalyzed reactions, promoting high catalytic activity and selectivity. This document focuses on its application in palladium- and rhodium-catalyzed cross-coupling and hydroformylation reactions.
C-C Bond Formation: Rhodium-Catalyzed Hydroformylation
This compound is a well-established ligand in rhodium-catalyzed hydroformylation, a fundamental process for the formation of aldehydes from alkenes, which are key intermediates in the synthesis of a variety of organic compounds. The use of a Rh-BiPhePhos catalyst system is particularly advantageous for the tandem isomerization-hydroformylation of internal olefins to produce linear aldehydes.[1][2]
Quantitative Data: Tandem Isomerization-Hydroformylation of Oleonitrile (B91845)
The Rh(acac)(CO)₂/BiPhePhos system has been successfully employed for the tandem isomerization-hydroformylation of oleonitrile, an 18-carbon nitrile with an internal double bond. The following table summarizes the effect of varying reaction parameters on conversion, chemoselectivity (aldehyde formation), and regioselectivity (linear-to-branched aldehyde ratio, l/b).
| Entry | Catalyst Loading (mol%) | Ligand/Rh Ratio | Pressure (CO/H₂) (bar) | Temp (°C) | Time (h) | Conversion (%) | Aldehyde Yield (%) | l/b Ratio |
| 1 | 0.5 | 2 | 10 (1:1) | 120 | 24 | >98 | 60 | 58:42 |
| 2 | 0.5 | 10 | 10 (1:1) | 120 | 24 | >98 | 62 | 55:45 |
| 3 | 0.05 | 10 | 10 (1:1) | 120 | 72 | 30 | 90 | 50:50 |
| 4 | 0.5 | 2 | 50 (1:1) | 120 | 48 | >98 | 70 | 48:52 |
| 5 | 0.5 | 2 | 10 (1:1) | 100 | 72 | 80 | 75 | 52:48 |
Data sourced from reference[1].
Experimental Protocol: Tandem Isomerization-Hydroformylation of Oleonitrile[1]
Materials:
-
Rh(acac)(CO)₂
-
This compound ligand
-
Oleonitrile
-
Toluene (B28343) (anhydrous and deoxygenated)
-
CO/H₂ gas mixture (1:1)
-
Stainless-steel autoclave
Procedure:
-
In a glovebox, weigh the desired amount of this compound into a Schlenk flask.
-
Outside the glovebox, add a stock solution of Rh(acac)(CO)₂ in toluene to the Schlenk flask under an inert atmosphere.
-
Add a solution of oleonitrile in toluene to the catalyst mixture.
-
Transfer the resulting solution under argon into a stainless-steel autoclave equipped with a magnetic stir bar.
-
Seal the reactor, purge with the CO/H₂ gas mixture, and then pressurize to the desired pressure at room temperature.
-
Heat the reactor to the desired temperature and stir for the specified time.
-
After the reaction, cool the autoclave to room temperature and carefully vent the gas.
-
Analyze the reaction mixture by gas chromatography (GC) and/or NMR to determine conversion, yield, and selectivity.
Catalytic Cycle: Rhodium-Catalyzed Hydroformylation
C-X Bond Formation: Palladium-Catalyzed S-Allylation of Thiols
This compound serves as an effective ligand in the palladium-catalyzed S-allylation of thiols, a reliable method for the formation of C-S bonds. The Pd/BiPhePhos system demonstrates high efficiency and excellent n-regioselectivity in the reaction of various thiols with allylic carbonates.[3]
Quantitative Data: Pd-Catalyzed S-Allylation of Thiols
The following table presents data for the S-allylation of 1-octanethiol (B94742) with various allylic carbonates, showcasing the high yields and regioselectivity achieved with the Pd(dba)₂/BiPhePhos catalyst system.
| Entry | Allylic Carbonate | Product | Yield (%) | n/iso Ratio |
| 1 | Allyl methyl carbonate | 1-Allyl-octyl-sulfane | >99 | >99:1 |
| 2 | Crotyl methyl carbonate | 1-(But-2-en-1-yl)octylsulfane | 95 | >99:1 |
| 3 | Cinnamyl methyl carbonate | 1-(3-Phenylallyl)octylsulfane | 98 | >99:1 |
| 4 | (E)-Hex-2-en-1-yl methyl carbonate | 1-((E)-Hex-2-en-1-yl)octylsulfane | 92 | >99:1 |
Data sourced from reference[3]. Reactions were performed with 2 mol% Pd(dba)₂ and 2 mol% this compound in acetonitrile (B52724) at 60°C.
Experimental Protocol: General Procedure for Pd-Catalyzed S-Allylation[3]
Materials:
-
Pd₂(dba)₃ or Pd(dba)₂
-
This compound ligand
-
Thiol substrate
-
Allylic carbonate
-
Anhydrous acetonitrile (CH₃CN)
-
Argon atmosphere
Procedure:
-
In a flame-dried and argon-flushed Schlenk flask, suspend Pd(dba)₂ (2 mol%) and this compound (2 mol%) in anhydrous acetonitrile.
-
Stir the mixture in a pre-heated oil bath at 60°C for 30 minutes to obtain a bright yellow solution.
-
Add the thiol (1.0 eq.) and the allylic carbonate (1.2 eq.) to the catalyst solution.
-
Stir the reaction mixture at 60°C (or lower) until complete consumption of the starting material is observed by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thioether.
Catalytic Cycle: Palladium-Catalyzed S-Allylation
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
While specific protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and cyanation reactions using this compound are not extensively detailed in the reviewed literature, a general workflow for such transformations can be outlined. Optimization of specific parameters would be necessary for each reaction type.
References
Troubleshooting & Optimization
Technical Support Center: Improving n/iso Selectivity in BiPhePhos-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing n/iso selectivity in hydroformylation reactions catalyzed by rhodium-BiPhePhos complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the BiPhePhos ligand in controlling n/iso selectivity in rhodium-catalyzed hydroformylation?
A1: The this compound ligand is a bulky chelating diphosphite. Its primary role is to influence the regioselectivity of the hydroformylation reaction, strongly favoring the formation of the linear (n) aldehyde over the branched (iso) aldehyde. This high n-selectivity is attributed to the ligand's large steric bulk and specific bite angle (the P-Rh-P bond angle), which kinetically and thermodynamically disfavors the transition state leading to the branched product during the hydride insertion step.[1] The Rh-BiPhePhos catalyst is also highly effective at isomerizing internal olefins to terminal olefins, which are then hydroformylated to the desired linear aldehyde.[2][3]
Q2: What are the main side reactions, and how do they impact the process?
A2: The two primary side reactions in this compound-catalyzed hydroformylation are alkene isomerization and hydrogenation.[1][4]
-
Isomerization: While the catalyst's ability to isomerize internal double bonds to the terminal position is crucial for achieving high n-selectivity from internal alkenes, excessive isomerization without subsequent hydroformylation can lead to a complex mixture of unreacted olefin isomers.[1][2]
-
Hydrogenation: The presence of hydrogen can lead to the undesired hydrogenation of the alkene substrate to the corresponding alkane or the aldehyde product to an alcohol.[4] This reduces the overall yield of the target aldehyde. High temperatures and high hydrogen partial pressures tend to favor hydrogenation.[5]
Q3: What is the active catalytic species and how is it formed?
A3: The active catalyst is typically formed in situ. When a rhodium precursor, such as Rh(acac)(CO)₂, is mixed with the this compound ligand under a syngas (CO/H₂) atmosphere, it rapidly forms the saturated 18-electron rhodium-hydridodicarbonyl complex, HRh(this compound)(CO)₂ .[2][6] Under typical hydroformylation conditions, this complex is considered the dominant and most abundant catalyst species responsible for the high n-regioselectivity.[1][7]
Q4: What are the common causes of catalyst deactivation?
A4: The phosphite (B83602) nature of the this compound ligand makes it susceptible to several deactivation pathways:
-
Oxidation: The phosphorus(III) centers can be oxidized to phosphorus(V) phosphates, rendering the ligand inactive. This can be caused by trace oxygen or, more significantly, by hydroperoxides that may form from the olefin substrate and oxygen traces at elevated temperatures.[8]
-
Hydrolysis: In the presence of water, the phosphite ester bonds can be hydrolyzed. Impurities in the commercial ligand may enhance this decomposition.[8]
-
Precipitation: In some solvent systems, the ligand or catalyst complex may precipitate out of the solution, reducing the active catalyst concentration.[8] Ligand decomposition can lead to the formation of less selective rhodium carbonyls, which have a higher reaction rate but produce mainly iso-aldehydes.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low n/iso Ratio | 1. High Reaction Temperature: Higher temperatures can decrease n/iso selectivity by increasing the rate of hydroformylation of internal olefins before they can isomerize to the terminal position.[2][5] | Lower the reaction temperature. A range of 95-120°C is often a good starting point.[2][5] |
| 2. Incorrect Syngas Ratio/Pressure: Low carbon monoxide (CO) partial pressure can negatively impact selectivity. | Increase the CO partial pressure or use a CO:H₂ ratio of at least 1:1. Ratios with excess CO (e.g., 4:1) have been shown to improve regioselectivity in some cases.[5][8] Lowering the total pressure (e.g., to 10 bar) can also favor regioselectivity.[5][9] | |
| 3. Ligand Degradation: Oxidized or hydrolyzed this compound loses its ability to control selectivity, leading to catalysis by less selective rhodium species.[8] | Use purified this compound. Ensure all solvents and substrates are rigorously deoxygenated and dried. Maintain a strictly inert atmosphere (N₂ or Ar) during catalyst preparation and reaction setup. | |
| 4. Insufficient Ligand Excess: An inadequate amount of free ligand can lead to the formation of less selective catalyst species. | Increase the ligand-to-rhodium ratio. While a 1:2.5 (Rh:Ligand) ratio is common, an excess of this compound is generally beneficial as long as it remains in solution.[8] | |
| Low Conversion / Slow Reaction Rate | 1. Low Temperature: The reaction rate is highly dependent on temperature. | Cautiously increase the reaction temperature, keeping in mind the potential trade-off with n/iso selectivity.[2] |
| 2. Catalyst Deactivation: Impurities like oxygen, water, or peroxides in the substrate or solvent can deactivate the catalyst.[1][8] | Purify the olefin substrate and solvents. Passing them through an activated alumina (B75360) column can remove peroxides. | |
| 3. Low Catalyst Loading: The concentration of the active catalyst may be too low. | Increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).[5][9] | |
| High Level of Hydrogenation | 1. High H₂ Partial Pressure: An excess of hydrogen in the syngas mixture promotes the hydrogenation side reaction.[8] | Adjust the syngas ratio to be 1:1 or have a slight excess of CO. |
| 2. High Temperature: Hydrogenation becomes more prevalent at higher temperatures.[5] | Reduce the reaction temperature. |
Quantitative Data Summary
Table 1: Effect of Temperature and Pressure on n/iso Selectivity for Oleonitrile Hydroformylation (Data synthesized from Gual et al., 2018)[5][9]
| Entry | Temperature (°C) | Pressure (bar, CO:H₂ 1:1) | Conversion (%) | Aldehyde Yield (%) | n/iso Ratio |
| 1 | 140 | 20 | >90 | 48 | 49:51 |
| 2 | 120 | 20 | >90 | 55 | 50:50 |
| 3 | 120 | 10 | >90 | 60 | 58:42 |
| 4 | 120 | 5 | 78 | 51 | 58:42 |
| 5 | 100 | 20 | 60 | 48 | 51:49 |
Table 2: Influence of Syngas Composition on n/iso Selectivity for Internal Octene Hydroformylation (Data synthesized from Vossen et al., 2024)[8]
| Entry | CO Pressure (bar) | H₂ Pressure (bar) | Total Pressure (bar) | n-nonanal Selectivity (%) |
| 1 | 20 | 90 | 110 | 78 |
| 2 | 55 | 55 | 110 | 83 |
| 3 | 90 | 20 | 110 | 87 |
Experimental Protocols
General Protocol for Tandem Isomerization-Hydroformylation of an Internal Olefin
This protocol provides a general methodology for a batch reaction. All manipulations should be performed under an inert atmosphere (e.g., using Schlenk line techniques or a glovebox) to prevent catalyst deactivation.
1. Reagent and Solvent Preparation:
-
Solvent: Use a high-boiling, polar aprotic solvent like propylene (B89431) carbonate, dimethylformamide (dmf), or toluene. Dry and degas the solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes.
-
Olefin Substrate: Purify the olefin by passing it through a column of activated alumina to remove potential peroxide impurities. Degas the substrate before use.
-
This compound Ligand: Use high-purity this compound. If purity is a concern, it can be recrystallized.[8]
-
Rhodium Precursor: Use [Rh(acac)(CO)₂] as the catalyst precursor.
2. Catalyst Pre-formation (Activation):
-
In a Schlenk flask, dissolve the desired amount of [Rh(acac)(CO)₂] and this compound ligand (e.g., Rh:Ligand molar ratio of 1:2.5) in a small amount of the reaction solvent.[8]
-
Stir the mixture at room temperature for 15-30 minutes. The solution should change color, indicating complex formation.
3. Reaction Setup:
-
Add the main volume of the solvent and the internal olefin substrate to a high-pressure autoclave reactor equipped with a magnetic stir bar and a gas inlet. A typical catalyst loading is 0.1-0.5 mol% Rh relative to the substrate.[5][8]
-
Seal the reactor and purge it several times with nitrogen or argon, followed by purges with syngas (CO/H₂).
-
Using a cannula or syringe, transfer the pre-formed catalyst solution into the autoclave under a positive pressure of inert gas.
4. Reaction Execution:
-
Pressurize the reactor with the desired CO:H₂ mixture (e.g., 20-110 bar).[5][8]
-
Begin vigorous stirring (e.g., 1000-1200 rpm) and heat the reactor to the target temperature (e.g., 100-120°C).[2][8]
-
Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Samples can be taken at intervals (if the reactor allows) for analysis.
-
The reaction time can vary from a few hours to 24 hours depending on the substrate and conditions.[8]
5. Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and collect the reaction mixture.
-
Analyze the product mixture using Gas Chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to determine the conversion, yield, and the n/iso ratio of the aldehyde products. An internal standard (e.g., dodecane) is typically used for accurate quantification.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low n/iso selectivity.
Caption: Key experimental factors influencing n/iso selectivity in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Rh/BiPhePhos Systems
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the deactivation of rhodium/BiPhePhos catalyst systems during hydroformylation and related reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled or the conversion has significantly dropped. What are the likely causes?
A1: A drop in catalytic activity is a primary indicator of catalyst deactivation. The most common causes for Rh/BiPhePhos systems include:
-
Ligand Degradation: The BiPhePhos ligand is susceptible to degradation through oxidation or hydrolysis. This is a primary cause of catalyst deactivation.[1] Impurities such as peroxides in the olefin feed can initiate this degradation.
-
Formation of Inactive Rhodium Species: The active rhodium catalyst can convert into inactive forms. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation.
-
Presence of Inhibitors: Certain molecules, including those with aromatic moieties, can form stable complexes with rhodium, acting as inhibitors and leading to partial catalyst deactivation.
Q2: I'm observing a significant decrease in the n/iso (linear-to-branched) selectivity of my hydroformylation reaction. What could be the problem?
A2: A loss of regioselectivity is a classic symptom of this compound ligand degradation. When the bulky phosphite (B83602) ligand degrades, the steric environment around the rhodium center changes, leading to a loss of preference for the formation of the linear aldehyde.
-
Oxidation of this compound: The phosphite groups in this compound can be oxidized to phosphates.[2][3] This is often accelerated by trace amounts of oxygen that react with the olefin substrate to form hydroperoxides, which are potent oxidizing agents for the ligand.[2][4][5]
-
Hydrolysis of this compound: In the presence of water and acidic impurities, the P-O bonds in the this compound ligand can be cleaved through hydrolysis.[4]
-
Insufficient Ligand Excess: A high linear-to-branched (l/b) ratio is maintained when a sufficient excess of intact this compound ligand is present.[2] If the ligand degrades to a point where this excess is lost, a drop in selectivity is observed.
Q3: How can I identify the cause of my catalyst deactivation?
A3: Several analytical techniques can help pinpoint the root cause of deactivation:
-
³¹P{¹H} NMR Spectroscopy: This is a powerful tool for directly observing the integrity of the this compound ligand. The appearance of new signals, particularly in the phosphate (B84403) region (around 0 ppm), indicates ligand oxidation.[4]
-
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI-MS can be used to identify the masses of degraded ligand species, confirming oxidation or hydrolysis products.[4][5]
-
Operando FTIR Spectroscopy: This technique allows for the real-time monitoring of the catalyst structure during the reaction, providing insights into the formation of inactive rhodium carbonyl clusters and other deactivation processes.
Q4: What preventative measures can I take to minimize catalyst deactivation?
A4: Proactive measures can significantly extend the lifetime of your Rh/BiPhePhos catalyst:
-
Purify Substrates and Solvents: Ensure that your olefin substrate and solvents are free from water, oxygen, and peroxides. Distillation of substrates and sparging of solvents with an inert gas are recommended.
-
Use High-Purity Ligands: Impurities within the this compound ligand itself can enhance its decomposition.[4][5] Using purified ligand can improve catalyst stability.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction setup by using standard Schlenk techniques or a glovebox.[4]
-
Add Oxygen Scavengers: In some cases, adding a sacrificial phosphine, like triphenylphosphine (B44618) (TPP), can help protect the more valuable this compound ligand from oxidation. TPP is more readily oxidized and will be consumed first.[4]
Q5: Can a deactivated Rh/BiPhePhos catalyst be regenerated?
A5: While challenging, some regeneration procedures have been reported for rhodium-phosphine/phosphite catalysts, although specific protocols for Rh/BiPhePhos are not extensively detailed in the provided search results. A general approach for related systems involves:
-
Oxidation: Treatment of the deactivated catalyst solution with an oxygen-containing gas to convert deactivated rhodium species.
-
Removal of Oxidation Products: Extraction with water or a dilute aqueous base to remove oxidized phosphine/phosphite ligands.
-
Re-reduction and Ligand Addition: Treatment with syngas (CO/H₂) to regenerate the active rhodium hydride species, followed by the addition of fresh ligand to restore the desired rhodium-to-ligand ratio.
It has been noted that after decomposition of the this compound ligand and subsequent loss of selectivity, the addition of fresh this compound can restore both selectivity and yield.[4]
Data Presentation
Table 1: Impact of Contaminants on this compound Ligand Stability
| Contaminant | Observation | Impact on Catalyst Performance | Reference |
| Oxygen (in air) | Minor deactivation of purified ligand alone. Significant oxidation when the substrate is present due to hydroperoxide formation. | Loss of regioselectivity (lower n/iso ratio). | [2][4][5] |
| Water | Minimal deactivation of purified ligand alone. Can lead to hydrolysis, especially in the presence of acidic impurities. | Potential loss of activity and selectivity. | [4] |
| Nonanal (product) | Can cause significant deactivation of the unpurified ligand. No deactivation observed with the purified ligand. | Drop in catalyst activity. | [4] |
| Hydroperoxides | Rapid and complete oxidation of the this compound ligand. | Significant decrease in chemo- and regioselectivity. | [2] |
| Phosphoric Acid | Immediate decomposition of the purified ligand via acid-catalyzed hydrolysis in the presence of water. | Complete catalyst deactivation. | [4] |
Table 2: Effect of Reaction Parameters on Catalyst Performance and Deactivation
| Parameter | Effect on Performance | Impact on Deactivation | Reference |
| Temperature | Higher temperatures generally increase the reaction rate but can decrease n/iso selectivity. | Higher temperatures can accelerate ligand degradation pathways. | [1] |
| CO Partial Pressure | Higher CO pressure can favor the formation of the linear aldehyde. | Can influence the stability of different rhodium carbonyl species, potentially minimizing the formation of inactive clusters. | [1] |
| H₂/CO Ratio | Affects the rate of hydroformylation versus competing hydrogenation and isomerization reactions. | Extreme ratios may favor the formation of inactive rhodium species. | |
| Ligand/Rhodium Ratio | A sufficient excess of this compound is crucial for maintaining high n/iso selectivity. | A higher initial ratio can provide a larger sacrificial pool of ligand, delaying the impact of deactivation on selectivity. | [2] |
Experimental Protocols
Protocol 1: Analysis of Catalyst Deactivation by ³¹P{¹H} NMR Spectroscopy
-
Sample Preparation:
-
Under a strictly inert atmosphere (e.g., in a glovebox), carefully withdraw an aliquot of the reaction mixture.
-
If the catalyst concentration is low, the sample may need to be concentrated by removing volatile components under a high vacuum.
-
Dissolve the residue in a suitable deuterated solvent (e.g., C₆D₆, toluene-d₈, or CDCl₃) inside an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, which is particularly important for detecting low concentrations of degradation products.
-
Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄).
-
-
Data Interpretation:
-
The signal for the active Rh/BiPhePhos complex will appear as a doublet due to Rh-P coupling.[4]
-
Free, uncoordinated this compound will appear as a singlet.
-
Oxidized phosphite species (phosphates) typically appear in the region around 0 to -20 ppm.
-
Hydrolysis products may appear in other regions of the spectrum.
-
Protocol 2: Investigation of Catalyst Deactivation using APCI-MS
-
Sample Preparation:
-
Under an inert atmosphere, take a sample from the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., propylene (B89431) carbonate) that is compatible with the mass spectrometer's mobile phase.
-
-
Mass Spectrometry Analysis:
-
Perform the analysis using an Atmospheric Pressure Chemical Ionization (APCI) source in both positive and negative ion modes to detect a wide range of species.
-
Monitor the mass-to-charge ratio (m/z) corresponding to the intact this compound ligand and its potential degradation products (e.g., oxidized this compound, hydrolyzed fragments).
-
Mandatory Visualizations
References
Technical Support Center: Optimizing BiPhePhos Catalysis
Welcome to the technical support center for BiPhePhos catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reactions involving the this compound ligand. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-metal (L/M) ratio for this compound catalysis?
There is no single optimal L/M ratio; it is highly dependent on the specific reaction, substrate, and desired outcome (e.g., rate vs. selectivity). However, a general starting point is a molar excess of the this compound ligand relative to the metal precursor (typically Rhodium).
-
For hydroformylation of terminal alkenes , a higher ligand excess is often employed to ensure the active catalytic species is saturated with the diphosphite ligand, which promotes high linear-to-branched (l/b) selectivity.[1][2]
-
For more challenging reactions like the tandem isomerization-hydroformylation of internal olefins , a lower ligand excess (e.g., 2 equivalents) may provide a better compromise between regioselectivity and chemoselectivity.[3][4]
It is crucial to screen a range of L/M ratios for each new system to determine the empirical optimum. As long as an excess of intact this compound is present, selectivity tends to remain high.[5]
Q2: My reaction is showing low yield or has stalled. What are the common causes?
Low yields are typically traced back to catalyst deactivation or suboptimal reaction conditions. The most common culprits are:
-
Ligand Degradation: this compound, like most phosphite (B83602) ligands, is susceptible to degradation via oxidation and hydrolysis.[1][2] The presence of trace oxygen or water in your reagents or reaction setup can lead to the formation of catalytically inactive phosphonates or other decomposition products.[5][6]
-
Impure Ligand: The initial purity of the this compound ligand is critical. Acidic impurities from its synthesis or degradation during storage can destabilize the catalytic system.[1][5][6]
-
Suboptimal L/M Ratio: An insufficient excess of the ligand can lead to the formation of less selective or inactive rhodium species, reducing the overall yield of the desired product.[5]
-
Inefficient Catalyst Activation: The active catalyst, often a species like HRh(this compound)(CO)₂, must be formed correctly from the precursor.[7] Improper activation can result in a lower concentration of the active catalyst.
Q3: How can I improve the linear-to-branched (l/b) selectivity of my hydroformylation reaction?
High l/b selectivity is a key feature of Rh-BiPhePhos catalysis.[1][8] If you are observing poor selectivity, consider the following:
-
Increase Ligand-to-Metal Ratio: A sufficiently large excess of this compound is necessary to occupy the coordination sites on the rhodium center, sterically favoring the formation of the linear aldehyde.[1][9]
-
Control Temperature and Pressure: Lower temperatures and pressures can sometimes favor higher regioselectivity, although this may come at the cost of reaction rate.[4]
-
Ensure Ligand Integrity: As the this compound ligand degrades, less selective rhodium carbonyl species can form, which catalyze the reaction at a faster rate but produce more branched isomers.[5][6] Verifying the purity and stability of your ligand is essential.
Q4: What are the primary degradation pathways for the this compound ligand, and how can they be prevented?
The main degradation pathways are oxidation and hydrolysis.[1][2][5][6]
-
Oxidation: Trace oxygen can react with alkenes to form peroxides, which are known to rapidly oxidize the P(III) center of this compound to P(V) phosphates.[1][5]
-
Hydrolysis: The presence of water, especially under acidic conditions, can lead to the cleavage of the P-O bonds in the phosphite ligand.[1][2]
Prevention Strategies:
-
Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques. Purge all solvents and the reactor thoroughly with an inert gas like argon or nitrogen.
-
Use Pure Reagents: Ensure this compound is of high purity and solvents are anhydrous.[1][5]
-
Add Stabilizers: For long-term or continuous reactions, additives like cyclohexene (B86901) oxide (CHO) have been shown to act as stabilizers for the ligand.[1][2]
-
Oxygen Exclusion Protocols: Employ procedures like "pressurize-depressurize" (PDP) cycles with inert gas to effectively remove residual oxygen from the reactor headspace.[1]
Troubleshooting Guides
Guide 1: Low Catalytic Activity and Yield
If you are experiencing low conversion or a stalled reaction, follow this troubleshooting workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: this compound Degradation Pathways
This diagram illustrates the main pathways through which the this compound ligand can decompose, leading to catalyst deactivation. Understanding these pathways is key to prevention.
Caption: Common degradation pathways for the this compound ligand.
Data Presentation
Table 1: Recommended Starting L/M Ratios and Conditions
This table provides suggested starting points for process optimization based on literature examples. The optimal conditions for your specific substrate must be determined experimentally.
| Reaction Type | Metal Precursor | Substrate Example | Recommended Starting L/M Ratio (molar) | Typical Conditions | Reference |
| Hydroformylation | Rh(acac)(CO)₂ | 1-Octene | 5:1 | 40°C, 20 bar syngas | [1] |
| Hydroformylation | Rh(acac)(CO)₂ | 1-Decene | 1.5:1 | 40°C, 9 bar syngas | [7] |
| Tandem Isomerization- Hydroformylation | Rh(acac)(CO)₂ | Oleonitrile (internal olefin) | 2:1 | 120°C, 10 bar syngas (1:1) | [3] |
| Catalyst Recycling Study | Rh(acac)(CO)₂ | Octene Mixture | 2.5:1 (Rh:L) or 5:1 (Rh:P) | 120°C, 110 bar syngas (1:1) | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Pre-formation
This protocol describes a general method for preparing the active Rh-BiPhePhos catalyst under inert conditions.
-
Preparation: In a glovebox or on a Schlenk line, weigh the rhodium precursor (e.g., Rh(acac)(CO)₂) and the this compound ligand into two separate, dry Schlenk flasks equipped with stir bars.
-
Dissolution: Add the required volume of degassed, anhydrous solvent (e.g., toluene) to each flask to dissolve the solids. Stir for approximately 20 minutes until fully dissolved.[1] The rhodium solution is typically yellow, and the ligand solution is colorless.
-
Transfer to Reactor: Transfer the solvent and substrate to a dry, inertized autoclave reactor.
-
Catalyst Injection: Using a gas-tight syringe or cannula, transfer the rhodium precursor solution to the reactor, followed by the this compound ligand solution.
-
Activation (Pre-forming): Seal the reactor. Pressurize with syngas (CO/H₂) to the desired pressure and heat to the target pre-forming temperature (e.g., 40°C). Allow the catalyst to pre-form for a set time (e.g., 1 hour) with stirring before initiating the reaction by adding the final reactants or increasing to the final reaction temperature.[1]
Protocol 2: Ensuring an Inert Environment via PDP Cycles
To minimize ligand oxidation, rigorously remove oxygen from the reactor before introducing the catalyst.[1]
-
Seal Reactor: After adding solvent and substrate but before adding the catalyst, seal the autoclave.
-
First Pressurization: Pressurize the reactor with a high-purity inert gas (e.g., Argon) to 5-10 bar.
-
First Depressurization: Slowly vent the reactor back to near atmospheric pressure.
-
Repeat: Repeat this "Pressurize-Depressurize" (PDP) cycle at least 3-5 times to ensure the headspace is free of residual air.
-
Final Purge: After the final cycle, place the reactor under a positive pressure of the inert gas before proceeding with catalyst addition.
References
- 1. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor with an attached membrane separation unit - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Designing highly efficient Rh/CPOL-bp&PPh3 heterogenous catalysts for hydroformylation of internal and terminal olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
effect of impurities on BiPhePhos catalyst performance
Technical Support Center: BiPhePhos Catalyst
Welcome to the technical support center for the this compound catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance, with a specific focus on the effects of impurities.
Frequently Asked Questions (FAQs)
Q1: My Rh/BiPhePhos-catalyzed hydroformylation reaction is showing low selectivity for the linear aldehyde (low l/b ratio). What are the potential causes?
A low linear-to-branched (l/b) ratio is a primary indicator of catalyst system degradation.[1] The high selectivity of the Rh/BiPhePhos system is dependent on the presence of the intact bidentate this compound ligand.[1] Degradation of the ligand to monodentate or other unselective rhodium species will significantly lower the l/b ratio. The most common causes for this degradation are impurities in the reaction system.[1] Key culprits include oxygen, water, and peroxides.[1][2]
Q2: What are the main pathways for this compound ligand decomposition?
The two primary deactivation pathways for phosphite (B83602) ligands like this compound are oxidation and hydrolysis.[1][3][4]
-
Oxidation: In the presence of oxygen, the phosphorus atoms in this compound can be oxidized to phosphates. This process is significantly accelerated by peroxides, which can form from the reaction of oxygen with alkene substrates.[1][2][3]
-
Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic conditions.[1] Impurities within the ligand raw material can include acidic decomposition products that catalyze this process.[1]
Q3: Can impurities in the this compound ligand itself affect my reaction?
Yes. The initial purity of the this compound ligand is critical.[1] Commercially available this compound may contain impurities, such as acidic decomposition products, that can destabilize the catalytic system.[1] In some studies, purifying the ligand via crystallization led to a significant enhancement in catalyst stability, even though the purified ligand was less soluble.[2][3][4]
Q4: My catalyst solution appears to be precipitating. What could be the cause?
Precipitation can occur, particularly when using purified this compound, which has been observed to be less soluble in solvents like propylene (B89431) carbonate due to the absence of solubility-enhancing impurities.[3][4] Another potential cause is the use of certain stabilizers, such as Tinuvin® 770, which have been noted to precipitate under some conditions.[1]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Rapid Loss of Catalyst Activity and/or Selectivity
If you observe a faster-than-expected decline in performance, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Diagnostic Steps & Solutions:
-
Oxygen Contamination: Oxygen is a primary suspect. Even trace amounts can be detrimental, often by forming peroxides with the alkene substrate.[1][2]
-
Solution: Ensure rigorous exclusion of air. Use Schlenk techniques and degassed solvents. For batch reactors, implement "pressurize-depressurize" (PDP) cycles with an inert gas before starting the reaction.[1] Studies have shown that applying three PDP cycles significantly improves the l/b ratio compared to standard Schlenk techniques.[1]
-
-
Peroxide Impurities: Alkenes can form hydroperoxides upon exposure to air, and these are potent oxidizing agents for this compound.[1][3][5]
-
Solution: Purify liquid alkene substrates immediately before use by passing them through a column of activated alumina (B75360) or by distillation.[1]
-
-
Water and Acidic Impurities: Water can lead to hydrolysis of the phosphite ligand. This is exacerbated by the presence of acids.[1]
-
Solution: Use properly dried and degassed solvents and reagents. Consider adding a stabilizer. Epoxides like cyclohexene (B86901) oxide (CHO) and hindered amines have been shown to protect the ligand from decomposition.[1]
-
-
Catalyst Preparation: The method of catalyst preparation can introduce impurities or cause degradation. Co-dissolving the solid Rh-precursor (e.g., Rh(acac)(CO)₂) and solid this compound in the presence of air can cause significant ligand oxidation.[1]
-
Solution: Prepare separate stock solutions of the rhodium precursor and the this compound ligand. Combine them just before use.[1]
-
Issue 2: Inconsistent Results Between Batches
Batch-to-batch variability often points to inconsistent purity of starting materials.
Decomposition Pathways and Impurity Effects:
Caption: Key impurities and their catalyst deactivation pathways.
Data on Impurity Effects:
The impact of various contaminants on this compound stability has been studied using ³¹P-NMR. The table below summarizes qualitative findings from these studies.
| Impurity Source | Contaminant | Observed Effect on this compound Ligand | Consequence for Hydroformylation | Citation |
| Atmosphere | Oxygen (O₂) | Slow direct oxidation; rapid oxidation in the presence of alkenes (forms peroxides). | Loss of ligand, reduced l/b ratio. | [1][2][3] |
| Reagents/Solvents | Water (H₂O) | Hydrolysis, especially in the presence of acid. | Formation of unselective catalytic species. | [1][2] |
| Ligand Stock | Acidic Products | Catalyzes hydrolysis. | Accelerates ligand decomposition. | [1][3] |
| Substrate Feed | Alkene Peroxides | Rapid oxidation of the phosphite. | Significant loss of catalyst performance. | [1][5] |
| Reaction Product | Aldehyde (Nonanal) | Shown to cause significant ligand deactivation. | Product-inhibited deactivation. | [2][3] |
Experimental Protocols
Protocol 1: Purification of Alkene Substrates to Remove Peroxides
This procedure is crucial for ensuring the longevity of the this compound catalyst.[1]
-
Objective: To remove peroxide impurities from liquid alkene substrates.
-
Apparatus:
-
Glass chromatography column.
-
Activated alumina (basic or neutral, Brockmann I).
-
Schlenk flask for collecting the purified alkene.
-
Inert gas supply (Nitrogen or Argon).
-
-
Procedure:
-
Assemble the chromatography column under an inert atmosphere.
-
Prepare a slurry of activated alumina in a dry, degassed, non-reactive solvent (e.g., hexane) and pack the column.
-
Pass the alkene substrate through the alumina column under a positive pressure of inert gas.
-
Collect the purified alkene in a Schlenk flask that has been previously dried and filled with an inert atmosphere.
-
Store the purified alkene under an inert atmosphere and use it as soon as possible.
-
Protocol 2: Monitoring this compound Decomposition via ³¹P-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for observing the state of the ligand.[1]
-
Objective: To qualitatively and quantitatively assess the integrity of the this compound ligand before, during, and after the reaction.
-
Procedure:
-
Under an inert atmosphere, carefully take an aliquot of the reaction mixture.
-
Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube fitted with a septum.
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Analysis:
-
Intact this compound typically shows a characteristic signal.
-
Oxidized species (phosphates) and hydrolysis products will appear as new peaks at different chemical shifts. For example, a study noted hydrolysis decomposition peaks at 17.2, 15.3, and 3.5 ppm.[1]
-
The relative integration of the peaks corresponding to intact this compound versus the decomposition products can be used to estimate the extent of ligand degradation.[1]
-
-
Protocol 3: Robust HPLC Analysis of Phosphine (B1218219) Ligands
For quantitative analysis of ligand purity, a robust HPLC method is required. Phosphine ligands can be susceptible to on-column oxidation.[6][7][8]
-
Objective: To develop a stable HPLC method for assessing the purity of this compound.
-
Challenge: Easily oxidizable phosphine ligands can degrade on the HPLC column itself, leading to inaccurate (out-of-specification) results.[6][8]
-
General Mitigation Strategy:
-
A published robust method for another phosphine ligand (XPhos) involves adding a trace amount of a reducing agent, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the aqueous mobile phase.[6][8]
-
TCEP acts as a surrogate to passivate the LC column, preventing on-column oxidation of the target analyte.[6][8] This general approach could be adapted for this compound analysis to achieve more robust and precise results.
-
References
- 1. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation and hydrolysis of BiPhePhos ligand
Technical Support Center: BiPhePhos Ligand
Welcome to the technical support center for the this compound ligand. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the common challenges of oxidation and hydrolysis associated with this ligand, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The two main degradation pathways for this compound, a phosphite-type ligand, are oxidation and hydrolysis.[1][2] Oxidation of the phosphorus atoms can occur in the presence of oxygen.[1][3][4] This process can be significantly accelerated by the presence of peroxides, which can form from alkenes and oxygen.[1][3] Hydrolysis can happen under acidic conditions, and the acidic byproducts of this degradation can catalyze further decomposition.[1][2]
Q2: How can I detect if my this compound ligand has degraded?
A2: The most effective method for detecting this compound degradation is through ³¹P NMR spectroscopy. A pure sample of this compound will show a characteristic singlet in the ³¹P NMR spectrum.[5] The appearance of new peaks, particularly in the regions around -4 ppm (oxidized species) and 11-13 ppm (hydrolysis products), indicates degradation.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored at 4°C, protected from light, and under an inert nitrogen atmosphere.[6] It is crucial to minimize exposure to air and moisture.
Q4: Can impurities in my reagents affect the stability of this compound?
A4: Yes, impurities can significantly impact the stability of the this compound ligand. Residual chloride from the synthesis, for instance, can affect its long-term stability.[1] It is recommended to use high-purity reagents and solvents to avoid introducing contaminants that could promote degradation.[5]
Troubleshooting Guides
Issue 1: Poor Catalytic Performance or Loss of Selectivity
If you are observing decreased catalytic activity or a loss of selectivity (e.g., a lower linear to branched aldehyde ratio in hydroformylation), it is highly probable that your this compound ligand has degraded.
Troubleshooting Steps:
-
Verify Ligand Purity:
-
Action: Analyze a sample of your this compound ligand using ³¹P NMR.
-
Expected Outcome: A clean spectrum with the characteristic singlet for pure this compound.
-
If Degradation is Observed: Use a fresh batch of the ligand or consider purifying your current stock.[5]
-
-
Ensure an Inert Atmosphere:
-
Action: Handle the ligand and prepare the catalyst inside a glovebox or using Schlenk line techniques to strictly exclude oxygen.[5]
-
Rationale: Oxygen can lead to the oxidation of the phosphite (B83602) ligand.[1][2]
-
-
Check Solvent and Reagent Purity:
-
Action: Use anhydrous and deoxygenated solvents. Ensure all other reagents are of high purity and dry.
-
Rationale: Water can cause hydrolysis, and other impurities can act as catalyst poisons.[5]
-
-
Purify Substrates:
-
Action: If using alkene substrates, remove any potential peroxide impurities by passing them through a column of alumina (B75360) or by distillation.[1]
-
Rationale: Peroxides are known to rapidly oxidize this compound.[1][3]
-
Issue 2: Complete Catalyst Inactivity
If your reaction fails to proceed, it could be due to severe ligand degradation or improper catalyst formation.
Troubleshooting Steps:
-
Review Catalyst Preparation Procedure:
-
Action: It is recommended to dissolve the this compound ligand and the metal precursor (e.g., Rh(acac)(CO)₂) in separate portions of the solvent and then combine the two solutions.[1]
-
Rationale: This method can prevent ligand decomposition that might occur when the solid ligand and metal precursor are mixed directly.[1]
-
-
Consider Using Stabilizers:
-
Action: For reactions prone to acidic conditions, consider adding a stabilizer. Amines (like triethylamine (B128534) or tetramethylpiperidine) or epoxides (like cyclohexene (B86901) oxide) can be effective.[1][2]
-
Caution: The concentration of the stabilizer should be optimized, as high concentrations of amine-based stabilizers can sometimes lead to an increase in oxidation products.[1]
-
-
Implement Oxygen Removal Cycles:
-
Action: Before starting the reaction, perform several "pressurize-depressurize" (PDP) cycles with an inert gas to remove any residual oxygen from the reactor headspace and dissolved in the solvent.[1]
-
Rationale: This technique is more effective at removing trace oxygen than standard inert gas purging.[1]
-
Data Presentation
Table 1: Effect of Stabilizers on this compound Oxidation
| Stabilizer | Molar Equivalents vs. This compound | Oxidized this compound (%) after 3 days at RT |
| None | 0 | Significant Hydrolysis |
| Et₃N (TEA) | 1 - 144 | Increased oxidation with higher concentration |
| TMP | 1 - 144 | Increased oxidation with higher concentration |
| CHO | 1 - 144 | Lower levels of oxidation compared to amines |
Data summarized from findings on the effect of different stabilizers on this compound stability in toluene (B28343) solution exposed to air and water.[1]
Table 2: Impact of Pressurize-Depressurize (PDP) Cycles on Hydroformylation Selectivity
| Number of PDP Cycles | Final l/b Ratio |
| 0 | Lower |
| 1 | Significantly Improved |
| 3 | Best Result |
This table illustrates the positive effect of removing residual oxygen on the linear to branched (l/b) ratio in the Rh/BiPhePhos catalyzed hydroformylation of 1-octene, indicating better preservation of the active catalyst.[1]
Experimental Protocols
Protocol 1: Ligand Purity Check by ³¹P NMR
-
Inside a glovebox, dissolve a small sample (5-10 mg) of the this compound ligand in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Transfer the solution to an NMR tube and seal it tightly.
-
Acquire a ³¹P NMR spectrum.
-
Compare the obtained spectrum to a reference spectrum of pure this compound to identify any impurity peaks corresponding to oxidized or hydrolyzed species.[5]
Protocol 2: Solvent Purification (e.g., THF)
-
Choose an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Set up a distillation apparatus under an inert atmosphere.
-
Add the solvent and drying agent to the distillation flask.
-
Reflux the solvent for several hours until the color of the indicator (benzophenone ketyl) persists, indicating an anhydrous and oxygen-free state.
-
Distill the purified solvent directly into a storage flask or the reaction vessel under an inert atmosphere.[5]
Protocol 3: In-Situ Catalyst Preparation
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(acac)(CO)₂]) in a portion of the degassed reaction solvent.
-
In a separate flame-dried Schlenk flask, dissolve the this compound ligand in the remaining portion of the degassed solvent.
-
Slowly add the metal precursor solution to the ligand solution with stirring.
-
Stir the resulting mixture at the desired temperature (e.g., room temperature) for a specified period (e.g., 15-60 minutes) to allow for complex formation before adding the substrate.[1][5]
Visualizations
Caption: Key degradation pathways of the this compound ligand.
Caption: A logical workflow for troubleshooting poor catalytic results.
References
- 1. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor with an attached membrane separation unit - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Rh/BiPhePhos Catalyst Recycling Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recycling Rhodium/BiPhePhos catalysts. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for catalyst recovery and reuse.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for recycling Rh/BiPhePhos catalysts?
A1: Several strategies have been developed to recycle homogeneous Rh/BiPhePhos catalysts. The primary goal is to efficiently separate the catalyst from the product mixture. Key methods include:
-
Distillation: This approach is suitable when the catalyst is dissolved in a high-boiling point solvent, allowing for the removal of lower-boiling point products under vacuum.[1][2] Propylene (B89431) carbonate is often used as the catalyst phase solvent in this method.[1][2]
-
Membrane Separation (Organic Solvent Nanofiltration): This technique uses a membrane to retain the catalyst complex while allowing the smaller product molecules to pass through.[3][4][5] It has been shown to achieve high catalyst retention (e.g., 95% for rhodium).[3][4]
-
Thermomorphic Multicomponent Solvent (TMS) Systems: These systems involve using a solvent mixture (e.g., dimethyl formamide (B127407) and dodecane) that is homogeneous at the reaction temperature but separates into two phases upon cooling.[6] The catalyst remains in one phase, and the product in the other, allowing for separation by decantation.[6]
-
Immobilization in Supported Ionic Liquid Phases (SILP): The catalyst complex can be immobilized in an ionic liquid supported on a solid material.[1][6][7] This method is particularly effective for gas-phase hydroformylation of low-boiling substrates.[1][7]
Q2: What causes the deactivation of the Rh/BiPhePhos catalyst during recycling?
A2: The primary cause of deactivation is the degradation of the BiPhePhos ligand.[1][2][3][4][8] The main degradation pathways include:
-
Oxidation: The phosphite (B83602) ligand is sensitive to oxidation, which can be caused by traces of oxygen in the reaction system or by hydroperoxides formed from the substrate.[1][3][4][8][9] This converts the active phosphite to an inactive phosphate.[1][2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the P-O bonds in the this compound ligand, especially under acidic conditions.[1][3][4]
-
Reaction with Aldehyde Product: The this compound ligand can react with the aldehyde product, in what is known as an Abramov reaction.[1]
Q3: Can the catalyst's activity be restored after deactivation?
A3: Yes, to some extent. If the deactivation is primarily due to ligand decomposition, the selectivity and yield can often be restored by adding fresh this compound ligand to the reaction mixture.[1][2]
Troubleshooting Guide
Problem 1: My catalyst shows a sudden drop in selectivity for the linear aldehyde (n:iso ratio decreases) after a few recycling runs.
-
Probable Cause: This is a classic sign of this compound ligand degradation.[1][2] When the ligand decomposes (e.g., through oxidation or hydrolysis), less selective rhodium species are formed, leading to a higher proportion of branched aldehydes.[1][4]
-
Solution:
-
Confirm Ligand Integrity: Use ³¹P-NMR spectroscopy to analyze the catalyst phase. The appearance of signals corresponding to oxidized phosphates or hydrolysis products will confirm ligand degradation.[1][2]
-
Add Fresh Ligand: Introduce a fresh batch of this compound ligand to the catalyst solution to restore the desired ligand-to-metal ratio and selectivity.[1][2]
-
Prevent Future Degradation: Ensure rigorous exclusion of air and moisture from your reaction setup. Use purified, oxygen-free solvents and substrates. Consider using stabilizing additives like cyclohexene (B86901) oxide to protect the ligand.[3][4]
-
Problem 2: I am observing significant leaching of rhodium into my product phase.
-
Probable Cause: Catalyst leaching is a common issue in biphasic and thermomorphic systems.[1][6] It can be caused by incomplete phase separation or the formation of smaller, more soluble rhodium species due to ligand degradation.
-
Solution:
-
Optimize Phase Separation: If using a TMS system, ensure the system has cooled sufficiently for complete phase separation before decanting.
-
Maintain Ligand Excess: A sufficient excess of the this compound ligand helps to keep the rhodium complexed and less prone to leaching.[4]
-
Consider an Alternative Recycling Method: If leaching remains a persistent issue, methods like membrane nanofiltration or distillation may offer better catalyst retention.[5] Studies have shown rhodium rejection rates of over 95% with appropriate membranes.[4][5]
-
Problem 3: The catalyst/ligand is precipitating out of the solvent after distillation.
-
Probable Cause: This can occur if the catalyst phase becomes too concentrated after the removal of the product.[1][2] Solubility issues have been noted, particularly with purified this compound.[1][2]
-
Solution:
-
Avoid Complete Product Removal: Leave a small amount of the product/solvent in the catalyst phase to maintain solubility.
-
Use a More Diluted System: Increase the volume of the high-boiling solvent (e.g., propylene carbonate) to ensure the catalyst remains dissolved after distillation.[1][2]
-
Replenish Solvent: Add a small amount of fresh solvent before each new reaction run to maintain a sufficient volume.[2]
-
Data Summary
Catalyst Recycling Performance via Distillation
| Run | Aldehyde Yield (%) | n-nonanal in Aldehyde Fraction (%) | Notes |
| 1-6 | ~65% | ~75% | Stable performance over the first 6 runs.[1][2] |
| 7 | 95% | 15% | Significant drop in selectivity, indicating ligand decomposition.[1][2] |
Conditions: 120 °C, 110 bar (CO:H₂ = 1:1), 6h reaction time in propylene carbonate.[1][2]
Catalyst Retention Using Membrane Nanofiltration
| Metal / Ligand | Average Retention (%) | Notes |
| Rhodium (Rh) | 95% | Demonstrates high retention of the precious metal.[3][4] |
| Phosphorus (P) | 91% | Lower retention suggests some ligand or its decomposition products pass through the membrane.[4] |
Conditions: Continuous operation for over 100h with cyclohexene oxide as a stabilizer.[3][4]
Experimental Protocols
Protocol 1: Catalyst Recycling via Distillation
This protocol is based on the batch hydroformylation of an octene mixture in propylene carbonate.[1][2]
-
Reaction Setup:
-
In a 300 mL autoclave reactor, dissolve the Rh precursor (e.g., [Rh(acac)(CO)₂]) and this compound ligand in 40 mL of propylene carbonate (PC). A typical ratio is 0.1 mol% Rh relative to the substrate with a Rh:P ratio of 1:5.[1][2]
-
Add 80 mL of the olefin substrate (e.g., octene mixture).[1][2]
-
Seal the reactor, purge with syngas (CO/H₂), and pressurize to 110 bar (CO:H₂ = 1:1).[1][2]
-
Heat the mixture to 120 °C and stir at 1000 rpm for 6 hours.[1][2]
-
-
Catalyst Separation:
-
After the reaction, cool the reactor and carefully depressurize it.
-
Transfer the reaction mixture to a round-bottom flask suitable for vacuum distillation.
-
Perform a vacuum distillation at 100 °C to remove the aldehyde products and any unreacted olefins from the high-boiling propylene carbonate phase containing the catalyst.[1][2]
-
-
Catalyst Reuse:
-
The remaining solution in the distillation flask is the catalyst phase.
-
This catalyst concentrate can be transferred back to the autoclave.
-
Add a fresh 80 mL batch of the olefin substrate and repeat the hydroformylation reaction under the same conditions.
-
Protocol 2: Catalyst Recycling via Organic Solvent Nanofiltration (OSN)
This protocol describes a general procedure for separating the catalyst from the product mixture using a nanofiltration membrane.[5]
-
Reaction:
-
Perform the hydroformylation reaction in a suitable solvent (e.g., toluene) in a batch reactor.
-
-
Membrane Separation Setup:
-
After the reaction, transfer the product mixture from the reactor to the feed tank of an OSN unit equipped with an appropriate membrane (e.g., GMT-oNF2 type).[5] The entire transfer should be done under an inert atmosphere (e.g., nitrogen) to prevent catalyst oxidation.
-
Operate the OSN unit in cross-flow mode. Pressurize the system (e.g., to 20 bar) to drive the separation.[5]
-
-
Separation and Reuse:
-
Collect the permeate, which contains the product and solvent, until approximately 50% of the initial volume has been separated.[5]
-
The retentate, which is now concentrated with the Rh/BiPhePhos catalyst, is transferred back to the reactor.
-
Add fresh substrate and solvent to the reactor to begin the next reaction cycle.[5]
-
Visualizations
Experimental Workflow for Catalyst Recycling
Caption: General workflow for the reaction and recycling of a homogeneous catalyst.
Troubleshooting Logic for Catalyst Deactivation
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor with an attached membrane separation unit - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
effect of solvent choice on BiPhePhos catalyst activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BiPhePhos catalyst, focusing on the critical role of solvent selection in catalyst activity and stability.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Question: My reaction shows very low or no conversion. What are the potential solvent-related causes and how can I address them?
Answer:
Low catalytic activity is a common issue that can often be traced back to solvent choice and reaction setup. Here are the primary troubleshooting steps:
-
Check for Catalyst Deactivation: The this compound ligand is susceptible to decomposition, which is a primary cause of activity loss.
-
Hydrolysis: Phosphite (B83602) ligands like this compound can hydrolyze in the presence of water, especially under acidic conditions.[1][2] Ensure your solvent and reagents are rigorously dried.
-
Oxidation: The catalyst is sensitive to oxygen.[1][3] Peroxides, which can form from alkenes in the presence of oxygen, are particularly detrimental.[3] It is crucial to degas solvents and operate under an inert atmosphere (e.g., nitrogen or argon). Applying "pressurize-depressurize" cycles with an inert gas can help remove trace oxygen from the reactor.[1]
-
-
Ensure Proper Catalyst Formation: The method of preparing the catalyst solution is critical.
-
Verify Catalyst Solubility: The catalyst complex must be soluble in the reaction medium at the operating temperature.
-
In thermomorphic multicomponent solvent systems (TMS), such as DMF/dodecane, ensure the temperature is appropriate for creating a single phase during the reaction.[4][5]
-
If using polar solvents like propylene (B89431) carbonate, be aware that the purified this compound ligand may have lower solubility than the technical grade material due to the absence of solubilizing impurities.[6] In such cases, a higher solvent volume may be necessary.[6]
-
Issue 2: Poor Regioselectivity (Low l/b Ratio)
Question: I am observing a poor linear-to-branched (l/b) aldehyde ratio in my hydroformylation reaction. How can the solvent system affect this?
Answer:
A decrease in the linear-to-branched (l/b) ratio is often a direct indicator of catalyst degradation.
-
Ligand Integrity is Key: A high l/b ratio is maintained only when a sufficient excess of intact this compound ligand is present.[1]
-
Decomposition Products are Unselective: Decomposition of the this compound ligand can lead to the formation of less selective or unselective rhodium species.[1] For instance, hydrolysis can generate trivalent phosphorus species that coordinate to rhodium, forming active but unselective hydroformylation catalysts.[1]
-
Troubleshooting: To improve a low l/b ratio, focus on preventing ligand decomposition by rigorously excluding water and oxygen from your system, as detailed in Issue 1 . Consider the use of stabilizers, such as cyclohexene (B86901) oxide or various amines, which have been shown to enhance the long-term stability of the this compound ligand.[1]
Frequently Asked Questions (FAQs)
Q1: Which solvents are commonly used for this compound catalyzed reactions?
A1: The choice of solvent depends heavily on the specific application, particularly the substrate and the desired method for catalyst-product separation. Common choices include:
-
Toluene: A standard non-polar solvent for hydroformylation.[1][7]
-
Propylene Carbonate: A high-boiling polar solvent suitable for catalyst recycling by distillation.[2][3][6]
-
Thermomorphic Multicomponent Systems (TMS): Mixtures like N,N-dimethylformamide (DMF) and an alkane (e.g., dodecane) are used to create a temperature-dependent single-phase system for the reaction, which separates into two phases upon cooling for catalyst recovery.[4][5][8]
-
Aqueous Mixtures: For specific applications like peptide modification, mixtures of water and acetonitrile (B52724) (ACN) have been used, though high ACN concentrations may be required for catalyst solubility.[9]
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity can have a significant impact. In the hydroformylation of 1-hexene, adding water to acetone (B3395972) was shown to dramatically increase the turnover frequency and the l/b ratio, while suppressing side reactions.[10] The use of polar solvents like DMF in TMS is designed to retain the polar catalyst complex while the non-polar products move to the alkane phase.[5][8][11]
Q3: Can I recycle the this compound catalyst, and how does the solvent choice influence this?
A3: Yes, catalyst recycling is a key consideration due to the high cost of rhodium and the this compound ligand.[12] The solvent is critical for the success of the recycling strategy.
-
High-Boiling Solvents: Using a high-boiling solvent like propylene carbonate allows for the removal of lower-boiling products via distillation, leaving the catalyst behind in the solvent.[2][3][6]
-
Thermomorphic Systems: Solvents like DMF/dodecane are explicitly chosen for their temperature-dependent miscibility, which facilitates catalyst separation by decantation after the reaction mixture is cooled.[5][8]
Q4: What are the main deactivation pathways for the this compound catalyst?
A4: The primary deactivation pathways for phosphite ligands like this compound are:
-
Oxidation: Reaction with oxygen or peroxides to form phosphates.[2][3][6] This process can be accelerated by the presence of alkenes.[1]
-
Hydrolysis: Reaction with water, which can be catalyzed by acids, to break the P-O bonds.[1]
-
Precipitation: In some solvents, like propylene carbonate, the ligand can precipitate out of solution, especially at higher concentrations, leading to a loss of available ligand.[2][6]
Data Summary
The following table summarizes the performance of the Rh-BiPhePhos catalyst system in different solvents as reported in the literature.
| Solvent System | Substrate | Key Performance Metrics | Comments |
| Toluene | 1-Octene | High l/b ratio (e.g., 78) with stabilizer (cyclohexene oxide).[1] | Catalyst stability is highly sensitive to oxygen contamination.[1] |
| Propylene Carbonate | Octene Mixture | Stable for 10 recycling runs with purified ligand; Total TON of 5190.[6] | Ligand precipitation can be an issue; deactivation primarily via oxidation.[6] |
| DMF / Dodecane (TMS) | 1-Dodecene | High regioselectivity (95/5 l/b ratio); stable for 120h in continuous process.[8] | Allows for efficient catalyst recycling with low metal leaching.[8] |
| Water / Acetonitrile (50% ACN) | Peptide | Full conversion in 5 hours for S-allylation.[9] | High organic co-solvent concentration may be needed for catalyst solubility.[9] |
| Acetone / Water (30% H₂O) | 1-Hexene | 265% increase in TOF; l/b ratio of 33:1.[10] | Water significantly enhances rate and selectivity while reducing side reactions.[10] |
Experimental Protocols & Visualizations
Protocol: General Procedure for a Batch Hydroformylation Experiment
This protocol outlines a general procedure for a lab-scale hydroformylation reaction in a batch autoclave reactor.
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor and all glassware.
-
Assemble the reactor and perform a leak test.
-
Purge the reactor by pressurizing with an inert gas (e.g., N₂) to 10 bar and then venting. Repeat this cycle at least 3-5 times to ensure an inert atmosphere.
-
-
Catalyst Preparation (Perform in a glovebox or using Schlenk technique):
-
In a Schlenk flask, dissolve the required amount of this compound ligand in degassed solvent.
-
In a separate Schlenk flask, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) in degassed solvent.
-
Transfer the rhodium solution to the ligand solution via cannula and stir to preform the catalyst.
-
-
Reaction Execution:
-
Transfer the preformed catalyst solution to the prepared autoclave reactor via cannula.
-
Add the degassed substrate (e.g., 1-octene) to the reactor.
-
Seal the reactor and perform 1-3 final "pressurize-depressurize" cycles with synthesis gas (CO/H₂).[1]
-
Pressurize the reactor to the desired CO/H₂ pressure (e.g., 20 bar).
-
Heat the reactor to the target temperature (e.g., 90-120°C) while stirring vigorously (e.g., 1000 rpm).[1][2]
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by GC or NMR).
-
-
Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the pressure.
-
Analyze the product mixture to determine conversion, yield, and regioselectivity (l/b ratio).
-
Diagrams
Caption: Experimental workflow for a batch hydroformylation reaction.
Caption: Troubleshooting flowchart for this compound catalyst issues.
References
- 1. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic this compound Ligand for Pd-Mediated Cysteine Allylation of Peptides and Proteins in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Phosphite and Phosphoramidite Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical determinant in the success of transition metal-catalyzed reactions, profoundly influencing catalytic activity, selectivity, and stability. Among the diverse array of phosphorus-based ligands, phosphites and phosphoramidites have garnered significant attention as privileged classes. Their unique steric and electronic properties, coupled with their modular nature, have established them as indispensable tools in the development of efficient and selective catalytic systems. This guide provides an objective comparison of phosphite (B83602) and phosphoramidite (B1245037) ligands, supported by experimental data, detailed protocols, and visual representations of key chemical processes.
Introduction to Phosphite and Phosphoramidite Ligands
Phosphite and phosphoramidite ligands are both characterized by a trivalent phosphorus atom. The key distinction lies in their coordination sphere: phosphites are bound to three oxygen atoms, while phosphoramidites are bound to two oxygen atoms and one nitrogen atom. This fundamental structural difference imparts distinct electronic and steric properties that govern their behavior in catalytic cycles.
Phosphite Ligands: Generally considered to be strong π-acceptors, phosphites can stabilize low-valent metal centers and enhance catalytic activity. Their synthesis is often straightforward, allowing for the creation of a wide variety of structures with tunable steric bulk.[1][2]
Phosphoramidite Ligands: These ligands offer a unique level of tunability. By modifying the substituents on the nitrogen atom, their electronic properties can be finely adjusted.[3] Phosphoramidites have demonstrated exceptional performance in a multitude of asymmetric transformations, often delivering high levels of enantioselectivity.[3][4] Their modular synthesis allows for the rapid generation of ligand libraries for high-throughput screening.[5]
Comparative Performance in Asymmetric Catalysis
The efficacy of a chiral ligand is ultimately determined by its performance in stereoselective synthesis. Here, we compare phosphite and phosphoramidite ligands in three cornerstone asymmetric catalytic reactions: rhodium-catalyzed hydrogenation, palladium-catalyzed allylic alkylation, and rhodium-catalyzed hydroformylation.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the production of chiral compounds, and the choice of ligand is paramount in controlling the enantioselectivity of the C-H bond formation.[6]
| Ligand Type | Ligand Example | Substrate | Conversion (%) | ee (%) | Reference |
| Phosphite | (R)-Binaphthylisopropylphosphite | Methyl (Z)-α-acetamidocinnamate | >99 | 97 | [7] |
| Phosphoramidite | MonoPhos | Methyl (Z)-α-acetamidocinnamate | >99 | 99 | [8] |
| Phosphite | Diphosphite Ligand | Dimethyl itaconate | >99 | 98.2 | [9] |
| Phosphoramidite | (Sa,Sc)-1a | 2-methylquinoline | >99 | 96 | [10] |
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of C-C and C-heteroatom bonds. The ligand plays a crucial role in dictating both the regio- and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.[6]
| Ligand Type | Ligand Example | Substrate | Yield (%) | ee (%) | Reference |
| Phosphite | Phosphine-phosphite Ligand | 1,3-diphenylallyl acetate | 98 | 60 | [11] |
| Phosphoramidite | TADDOL-derived phosphoramidite | 1,3-diphenylallyl acetate | 95 | 92 | [12] |
Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation represents a highly atom-economical route to chiral aldehydes. Ligand design is critical for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity.[6]
| Ligand Type | Ligand Example | Substrate | Regioselectivity (b:l) | ee (%) | Reference |
| Phosphite | Phosphine-phosphite Ligand | Styrene | 98:2 | 90 | [11] |
| Phosphoramidite | Monophosphoramidite L12e | Allyl cyanide | 96:4 | 80 | [13] |
Synthesis and Stability
The ease of synthesis and the stability of ligands are crucial practical considerations for their application in research and industrial settings.
General Synthesis Overview
Both phosphite and phosphoramidite ligands are generally accessible through straightforward synthetic routes, often starting from commercially available precursors. This modularity allows for the systematic modification of the ligand backbone and substituents to fine-tune their properties.[2][5]
Stability Comparison
The stability of phosphorus ligands is a critical factor, particularly in industrial applications where catalyst longevity is paramount. Phosphites are known to be susceptible to hydrolysis, which can lead to the formation of catalytically inactive species.[14][15] The hydrolytic stability of phosphites can be enhanced by introducing bulky substituents in the ortho-position of the aryl groups.[14] Phosphoramidites, while also susceptible to hydrolysis and oxidation, can exhibit greater stability depending on the nature of the substituents on the nitrogen and oxygen atoms.[16][17][18]
| Ligand Type | Key Instability Pathway | Factors Influencing Stability |
| Phosphite | Hydrolysis | Steric hindrance around the phosphorus center. Electron-donating groups can increase stability.[14][19] |
| Phosphoramidite | Hydrolysis and Oxidation | Nature of the amine and diol components. Storage under inert, anhydrous conditions is crucial.[16][17] |
Experimental Protocols
Synthesis of a BINOL-Derived Phosphoramidite Ligand
This protocol is adapted from the synthesis of Feringa's MonoPhos ligands.[4]
Materials:
-
(R)-BINOL
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Triethylamine (Et₃N)
-
Secondary amine (e.g., dimethylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
Procedure:
-
To a solution of (R)-BINOL in anhydrous DCM at 0 °C under an inert atmosphere, add PCl₃ dropwise.
-
Add Et₃N dropwise to the reaction mixture and stir at room temperature until the formation of the chlorophosphite is complete (monitored by ³¹P NMR).
-
In a separate flask, prepare a solution of the secondary amine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the previously prepared chlorophosphite solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from diethyl ether or by column chromatography on silica (B1680970) gel.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This general procedure can be adapted for both phosphite and phosphoramidite ligands.[7][20]
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (phosphite or phosphoramidite)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous and degassed solvent (e.g., THF or DCM)
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand (typically in a 1:2.2 metal-to-ligand ratio) in the chosen solvent in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Add the substrate, methyl (Z)-α-acetamidocinnamate, to the catalyst solution.
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the flask with hydrogen gas (typically 3-4 cycles).
-
Pressurize the flask with hydrogen to the desired pressure (e.g., 10 bar) and stir the reaction mixture vigorously at room temperature for the specified time (e.g., 16 hours).
-
Carefully release the hydrogen pressure and purge the flask with an inert gas.
-
Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
Both phosphite and phosphoramidite ligands are powerful and versatile tools in the field of asymmetric catalysis. Phosphites, with their strong π-acceptor character, often lead to highly active catalysts.[6] Phosphoramidites, on the other hand, offer exceptional modularity and have demonstrated superior performance in many asymmetric transformations, delivering high enantioselectivities.[3][6] The choice between these two ligand classes will ultimately depend on the specific reaction, substrate, and desired outcome. The continuous development of novel phosphite and phosphoramidite ligand architectures promises to further expand the capabilities of asymmetric catalysis, enabling the synthesis of complex chiral molecules with increasing efficiency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of P -stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07630J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 19. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.rug.nl [pure.rug.nl]
BiPhePhos in Isomerizing Hydroformylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of linear aldehydes from internal olefins is a significant challenge. The tandem isomerization-hydroformylation reaction offers a direct route, and the choice of ligand is paramount to success. This guide provides a detailed comparison of the performance of the BiPhePhos ligand in rhodium-catalyzed isomerizing hydroformylation against other common ligands, supported by experimental data and protocols.
The bulky diphosphite ligand, this compound, has demonstrated considerable advantages in the rhodium-catalyzed hydroformylation of long-chain internal olefins. Its primary benefit lies in the catalyst's ability to facilitate the isomerization of the double bond from an internal position to the terminal position, which is then preferentially hydroformylated to yield the desired linear aldehyde. This tandem catalytic process is crucial for converting readily available internal olefin feedstocks into more valuable linear aldehydes.[1][2]
Performance Comparison of this compound with Other Ligands
The Rh-BiPhePhos catalytic system has been shown to provide a good balance between regioselectivity for the linear aldehyde and chemoselectivity, minimizing the hydrogenation of the olefin substrate.[3] In a comparative study on the tandem isomerization-hydroformylation of oleonitrile (B91845), a long-chain nitrile with an internal double bond, the this compound-based catalyst was benchmarked against systems employing other well-known ligands such as A₄N₃ bisphosphite and Xantphos.
The results indicated that while the A₄N₃ ligand could achieve a higher regioselectivity (l/b = 64:36), it suffered from lower catalytic activity and significantly more hydrogenation. The Xantphos ligand, under the tested conditions, exhibited poor regioselectivity.[3] The Rh-BiPhePhos system, therefore, represents a more effective compromise, delivering high conversion with respectable chemo- and regioselectivity.[3]
Quantitative Data Summary
The following table summarizes the performance of Rh-BiPhePhos in the isomerizing hydroformylation of oleonitrile and provides a comparison with other ligands under similar conditions.
| Ligand | Catalyst System | Substrate | Conversion (%) | Aldehyde Yield (%) | l/b Ratio | Hydrogenation (%) | Ref. |
| This compound | Rh(acac)(CO)₂/BiPhePhos | Oleonitrile | >90 | 60 | 58:42 | - | [3] |
| A₄N₃ | Rh(acac)(CO)₂/A₄N₃ | Oleonitrile | - | - | 64:36 | High (HF=49%) | [3] |
| Xantphos | Rh(acac)(CO)₂/Xantphos | Oleonitrile | - | - | Poor | - | [3] |
l/b ratio refers to the ratio of linear to branched aldehydes. HF refers to the hydroformylation selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the key reactions cited.
General Protocol for Tandem Isomerization-Hydroformylation of Oleonitrile
Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the rhodium precursor, Rh(acac)(CO)₂, and the respective ligand (e.g., this compound) is prepared in a suitable solvent (e.g., toluene). The desired ligand-to-rhodium ratio is typically maintained (e.g., 2:1).[3]
Reaction Procedure: The reaction is carried out in a high-pressure autoclave. The oleonitrile substrate is dissolved in the chosen solvent. The catalyst solution is then added to the autoclave under an inert atmosphere. The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 10 bar) and heated to the reaction temperature (e.g., 120 °C). The reaction mixture is stirred for a specified duration.[3]
Product Analysis: After the reaction, the autoclave is cooled to room temperature and depressurized. The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the yields of the different products (linear aldehyde, branched aldehydes, and hydrogenated product). The regioselectivity (l/b ratio) is determined from the relative peak areas of the linear and branched aldehyde isomers.[3]
Reaction Mechanism and Catalyst Activation
The widely accepted mechanism for rhodium-catalyzed hydroformylation is the "Wilkinson cycle".[1] In the case of the Rh-BiPhePhos system, the active catalytic species is a hydrido-dicarbonyl-rhodium complex, [HRh(CO)₂(this compound)].[2][4] This active species is formed in situ from the rhodium precursor and the this compound ligand under a syngas atmosphere.[2][4] The catalytic cycle involves the coordination of the olefin, migratory insertion of the olefin into the Rh-H bond, coordination of CO, migratory insertion of the acyl group, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product to regenerate the active catalyst.[1] For internal olefins, a preceding isomerization step occurs on the rhodium center to form the terminal olefin, which then enters the hydroformylation cycle. The coordination of the olefin to the rhodium complex is considered the rate-determining step of the overall process.[1]
Caption: Tandem Isomerization-Hydroformylation Catalytic Cycle.
Catalyst Stability and Deactivation
A critical aspect for the industrial application of the Rh-BiPhePhos system is its stability. Like other phosphite (B83602) ligands, this compound is susceptible to hydrolysis and oxidation, which can lead to catalyst deactivation and a loss of performance.[5][6][7] The presence of water can lead to the formation of phosphorous acid, while oxygen can oxidize the phosphite to phosphate.[5][7] Recent studies have focused on understanding these deactivation pathways and developing strategies to enhance catalyst stability, such as ligand purification and the use of stabilizers.[6][7] Proper handling and inert reaction conditions are essential to maintain the long-term activity and selectivity of the Rh-BiPhePhos catalyst.[6]
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile [mdpi.com]
- 4. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
The Ascendancy of Phosphine-Phosphite Ligands in Asymmetric Hydrogenation: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the choice of ligand in asymmetric catalysis is a critical determinant of success. Among the diverse array of chiral ligands, phosphine-phosphites have emerged as a highly effective and versatile class for transition metal-catalyzed asymmetric hydrogenation reactions. Their unique electronic and steric properties, stemming from the combination of a hard phosphine (B1218219) and a soft phosphite (B83602) donor, offer distinct advantages over traditional ligand systems. This guide provides an objective comparison of the performance of phosphine-phosphite ligands against other common ligand types, supported by experimental data and detailed protocols.
Phosphine-phosphite ligands are prized for their modularity and the relative ease with which their steric and electronic characteristics can be fine-tuned. This allows for the rapid generation of ligand libraries and the optimization of catalytic performance for specific substrates.[1] Compared to their phosphine counterparts, phosphite-containing ligands are often more resistant to air and oxidation, simplifying their handling and application.[1]
Performance in Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides
The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to generate chiral amino acid derivatives is a benchmark reaction for evaluating the efficacy of chiral ligands. In this arena, phosphine-phosphite ligands have demonstrated exceptional enantioselectivity, often rivaling or exceeding that of well-established diphosphine ligands.
Comparative Performance Data: Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand Type | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Phosphine-Phosphite | (S,R)-o-BINAPHOS | 0.1 | CH₂Cl₂ | 1 | 0.5 | >99 | >99 (R) | 1000 | 2000 | |
| Phosphine-Phosphite | QuinoxP * | 0.5 | Toluene (B28343) | 10 | 12 | 100 | 99.2 (R) | 200 | 16.7 | |
| Diphosphine | (R,R)-Me-DuPhos | 0.1 | MeOH | 1 | 0.25 | 100 | 99 (R) | 1000 | 4000 | [2] |
| Diphosphine | (S,S)-DIPAMP | 1 | MeOH | 3 | 1 | >99 | 95 (S) | 100 | 100 | |
| Phosphine-Phosphoramidite | (S,S,S)-Kelliphite | 0.1 | CH₂Cl₂ | 10 | 1 | 100 | 99 (R) | 1000 | 1000 |
Data compiled from various sources for illustrative comparison. Conditions may vary slightly between experiments.
As the table illustrates, phosphine-phosphite ligands like (S,R)-o-BINAPHOS can achieve enantioselectivities greater than 99% under mild conditions.[3][4] While highly effective diphosphines like Me-DuPhos can exhibit higher turnover frequencies in some cases, the performance of phosphine-phosphites is consistently high, making them a reliable choice for this key transformation.
Performance in Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of N-heterocycles, such as quinolines, is crucial for the synthesis of many biologically active compounds. Iridium catalysts are often the preferred choice for this transformation, and the selection of the chiral ligand is paramount for achieving high enantioselectivity.
Comparative Performance Data: Hydrogenation of 2-Methylquinoline (B7769805)
| Ligand Type | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Additive | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Phosphine-Phosphite | (Ra,Sc)-1a | 1 | Toluene | 80 | I₂ | 16 | >95 | 96 (R) | 95 | 5.9 | |
| Phosphine-Phosphoramidite | (S,S)-f-binaphane | 1 | Toluene | 50 | I₂ | 24 | 100 | 94 (R) | 100 | 4.2 | |
| Diphosphine | (R)-MeO-BIPHEP | 1 | Toluene | 50 | I₂ | 24 | 100 | 96 (R) | 100 | 4.2 | [5] |
| Diphosphine | Difluorphos | 0.05 | THF | 80 | I₂ | 12 | >99 | 96 (S) | 1980 | 165 | [6] |
In the iridium-catalyzed hydrogenation of 2-methylquinoline, phosphine-phosphite and phosphine-phosphoramidite ligands have demonstrated excellent enantioselectivities, comparable to the highly regarded MeO-BIPHEP.[5] Notably, the diphosphine ligand Difluorphos has shown remarkable activity, achieving a high turnover number and frequency.[6] This highlights that while phosphine-phosphites are highly effective, the optimal ligand choice can be substrate and system-dependent.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
A detailed protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a phosphine-phosphite ligand is provided below.
Catalyst Precursor Preparation: In a glovebox, [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the phosphine-phosphite ligand (0.0055 mmol) are dissolved in anhydrous, degassed dichloromethane (B109758) (2 mL) in a Schlenk flask. The solution is stirred for 20 minutes at room temperature to form the catalyst precursor.
Hydrogenation Reaction: To a solution of methyl (Z)-α-acetamidocinnamate (110.6 mg, 0.5 mmol) in anhydrous, degassed dichloromethane (3 mL) in a separate Schlenk flask is added the catalyst precursor solution. The flask is then connected to a hydrogenation apparatus, purged with hydrogen three times, and pressurized to the desired hydrogen pressure (e.g., 1 bar). The reaction mixture is stirred vigorously at room temperature for the specified time.
Work-up and Analysis: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline
The following is a representative experimental protocol for the iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline.
Catalyst Precursor Preparation: In a glovebox, [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the phosphine-phosphite ligand (0.011 mmol) are placed in a vial. Anhydrous and degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
Hydrogenation Reaction: The catalyst solution is transferred to a stainless-steel autoclave containing a solution of 2-methylquinoline (143.2 mg, 1.0 mmol) and iodine (5.1 mg, 0.02 mmol) in anhydrous and degassed toluene (3 mL). The autoclave is sealed, purged three times with hydrogen, and then pressurized to the desired pressure (e.g., 80 bar). The reaction is stirred at the desired temperature (e.g., 25 °C) for the specified time.
Work-up and Analysis: After cooling and careful venting of the hydrogen, the reaction mixture is concentrated. The conversion can be determined by ¹H NMR analysis of the crude residue. The enantiomeric excess of the resulting 1,2,3,4-tetrahydro-2-methylquinoline is determined by chiral HPLC.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation and a typical experimental workflow.
Conclusion
Phosphine-phosphite ligands represent a powerful and versatile tool in the field of asymmetric hydrogenation. Their modular nature allows for extensive fine-tuning, leading to catalysts that exhibit high enantioselectivities for a broad range of substrates. While other ligand classes, such as diphosphines, remain highly competitive and may offer superior activity in certain applications, phosphine-phosphites provide a consistently high level of performance, particularly in the synthesis of chiral amino acids and nitrogen-containing heterocycles. The choice of ligand will ultimately depend on the specific synthetic challenge, but phosphine-phosphites should be considered a primary candidate in the development of efficient and selective asymmetric hydrogenation processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrophilic BiPhePhos Analogues in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The development of water-soluble ligands is a critical endeavor in homogeneous catalysis, aiming to bridge the gap between the high efficiency of organometallic catalysts and the operational and environmental benefits of aqueous reaction media. BiPhePhos, a sterically demanding and effective ligand in various catalytic transformations, has been a target for hydrophilization to expand its utility in aqueous systems. This guide provides a comparative evaluation of a hydrophilic this compound analogue, focusing on its synthesis, catalytic performance in a key organic transformation, and the detailed experimental protocols that underpin these findings.
Performance Comparison: Hydrophilic vs. Parent this compound
A notable advancement in the field is the development of a phosphonate-based hydrophilic this compound analogue, herein designated as L2 . This analogue was designed to be "catalytically isofunctional" to the parent, non-polar this compound (L1 ), while offering superior performance in aqueous media.[1] The key structural difference lies in the substitution of the hydrophobic tert-butyl groups on the biphenol backbone of this compound with hydrophilic diethyl phosphonate (B1237965) moieties.[1]
The catalytic efficacy of L2 was benchmarked against L1 in the palladium-catalyzed S-allylation of glutathione, a model peptide, in varying solvent systems. The results unequivocally demonstrate the superiority of the hydrophilic analogue in aqueous environments.[1]
| Ligand | Solvent System (Acetonitrile:Water, v/v) | Conversion (%) |
| This compound (L1) | 50:50 | 85 |
| Hydrophilic this compound (L2) | 50:50 | >95 |
| This compound (L1) | 25:75 | 40 |
| Hydrophilic this compound (L2) | 25:75 | >95 |
| This compound (L1) | 5:95 | <5 |
| Hydrophilic this compound (L2) | 5:95 | >95 |
Table 1: Comparative performance of this compound (L1) and its hydrophilic analogue (L2) in the Pd-catalyzed S-allylation of glutathione. Data sourced from Schlatzer et al., 2025.[1]
As the proportion of water in the solvent system increases, the performance of the catalyst with the parent this compound (L1) drops significantly, likely due to poor solubility. In contrast, the hydrophilic analogue (L2) maintains excellent conversion rates even in a predominantly aqueous environment (5% acetonitrile).[1] This highlights the profound impact of the hydrophilic phosphonate groups on the catalyst's performance in water.[1]
Beyond small molecules, the hydrophilic catalyst system was successfully applied to the modification of peptides and proteins in nearly aqueous conditions (5 vol % acetonitrile (B52724) in water), achieving full conversion in remarkably short reaction times (5 minutes).[1]
Experimental Protocols
Synthesis of Hydrophilic this compound Analogue (L2)
The synthesis of the phosphonate-based hydrophilic this compound analogue (L2) is a multi-step process that begins with the modification of 2,2'-biphenol (B158249).[1] The procedure is designed to be scalable, providing a reliable route to this valuable ligand.[1]
Step 1: Synthesis of 3,3'-unsubstituted biphenol. This intermediate is prepared from 2,2'-biphenol through a two-step sequence of dibromination followed by a copper-catalyzed methanolysis.[1]
Step 2: Atherton-Todd reaction. The 3,3'-unsubstituted biphenol is then reacted with diethylphosphonate in an Atherton-Todd reaction to yield a bisphosphate intermediate.[1]
Step 3: Phospho-Fries rearrangement. An O → C migration is induced via ortho-metalation with LDA to form the bisphosphonate.[1]
Step 4: Final ligand synthesis. The resulting bisphosphonate is treated with a chlorophosphite to afford the final symmetric bisphosphite ligand, L2.[1]
General Procedure for Pd-Catalyzed S-Allylation of Glutathione
The catalytic performance of the hydrophilic this compound analogue was evaluated using a standardized protocol for the S-allylation of glutathione.
Materials:
-
Palladium precursor (e.g., Pd(dba)₂)
-
This compound (L1) or Hydrophilic this compound (L2)
-
Glutathione (substrate)
-
Allylic carbonate (allylation reagent)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Catalyst Pre-formation: In a reaction vessel, the palladium precursor and the respective ligand (L1 or L2) are dissolved in the specified solvent mixture (e.g., ACN:water). The mixture is stirred to form the active catalyst complex. A 2 mol % catalyst loading is typically used.[1]
-
Reaction Initiation: Glutathione and the allylic carbonate are added to the catalyst solution.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as HPLC-MS, to determine the conversion to the S-allylated product.[1]
-
Analysis: The conversion is calculated based on the consumption of the starting material (glutathione).
Other Hydrophilic Analogues
While the phosphonate-based analogue L2 has been successfully synthesized and evaluated, another common strategy for inducing hydrophilicity in phosphine (B1218219) ligands is sulfonation . This involves the introduction of sulfonic acid or sulfonate groups onto the ligand backbone. Although this method has been widely applied to other classes of phosphine ligands to render them water-soluble for applications in aqueous-phase catalysis, including hydroformylation, specific studies detailing the synthesis and comparative catalytic evaluation of sulfonated this compound analogues are not as readily available in the current literature. The hydrolytic instability of the phosphite (B83602) groups in this compound can present a challenge for traditional sulfonation methods.[1]
Conclusion
The development of the phosphonate-functionalized this compound analogue (L2) represents a significant step forward in extending the applicability of this powerful ligand to aqueous-phase catalysis. The experimental data clearly demonstrates its superior performance over the parent this compound (L1) in a model S-allylation reaction, particularly in high-water content solvent systems. The provided synthetic and catalytic protocols offer a solid foundation for researchers to explore the use of this and similar hydrophilic ligands in a variety of transformations, including those relevant to drug development and bioconjugation. Further research into other hydrophilic this compound analogues, potentially through alternative synthetic strategies, will continue to broaden the scope of aqueous-phase catalysis.
References
Safety Operating Guide
Proper Disposal of BiPhePhos: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat BiPhePhos as a hazardous chemical waste and dispose of it through an approved hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a common organophosphorus ligand used in catalysis. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Pre-Disposal Considerations
Before initiating the disposal process, it is crucial to understand the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.[1]
Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols. The information provided here is a general guide and may need to be adapted to comply with local, state, and federal regulations.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.
-
Containment: If not already in its original container, carefully transfer the this compound waste into a clearly labeled, sealable container suitable for hazardous chemical waste. For solid this compound, sweep up the material and place it into the designated container.[2] Ensure the container is kept closed.[2]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be a dry, cool, and well-ventilated place.[2]
-
Waste Pickup: Arrange for the disposal of the container through your institution's hazardous waste management service. Do not attempt to treat or neutralize the this compound waste unless you are following a specifically approved and validated protocol.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the chemical neutralization of this compound for disposal purposes in a standard laboratory setting. The research available focuses on the decomposition of this compound in the context of catalytic reactions rather than for waste disposal.[3][4] Therefore, the most reliable and safest method of disposal is through a certified hazardous waste contractor.
Quantitative Data Summary
There is no quantitative data available in the provided search results that is directly applicable to the disposal of this compound.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe and compliant disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling BiPhePhos
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of BiPhePhos, a widely used organophosphorus ligand in homogeneous catalysis. This document provides critical safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a solid, air- and moisture-sensitive organophosphorus compound. While an invaluable tool in catalysis, its handling requires stringent adherence to safety procedures to mitigate risks. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is paramount when working with this compound. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transfer (in Glovebox/Fume Hood) | Safety glasses with side shields or chemical splash goggles | 8 mil nitrile gloves (double-gloved) | N95 dust mask (if not in a sufficiently ventilated enclosure) | Full-length lab coat |
| In-Solution Handling | Chemical splash goggles and face shield | 8 mil nitrile gloves (double-gloved) | Work in a certified chemical fume hood | Full-length lab coat |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | N95 dust mask or half-mask respirator with P100 filters | Chemical-resistant apron over a lab coat |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
Detailed Experimental Protocol for Handling this compound
Objective: To safely weigh and transfer solid this compound for use in a chemical reaction under an inert atmosphere.
Materials:
-
This compound solid
-
Inert atmosphere glovebox or Schlenk line
-
Spatula
-
Weighing paper or vial
-
Reaction flask with a septum
-
Anhydrous, degassed solvent
-
Gas-tight syringe and needle
Procedure:
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).
-
Don all required PPE as outlined in the table above.
-
Bring all necessary equipment (spatula, weighing vessel, reaction flask) into the glovebox.
-
-
Weighing and Transfer:
-
Inside the glovebox, carefully open the this compound container.
-
Using a clean, dry spatula, weigh the desired amount of this compound onto the weighing paper or directly into a tared vial.
-
Minimize the time the container is open to the glovebox atmosphere.
-
Securely close the main this compound container.
-
Transfer the weighed solid into the reaction flask.
-
-
Reaction Setup:
-
Seal the reaction flask with a septum.
-
If using a Schlenk line, connect the flask and perform several vacuum/inert gas backfill cycles.
-
Add the anhydrous, degassed solvent to the reaction flask via a gas-tight syringe.
-
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. This compound is susceptible to decomposition via hydrolysis and oxidation.[1][2] These reactions can be utilized for controlled deactivation before disposal.
Waste Streams and Disposal Procedures:
-
Solid this compound Waste:
-
Collect all solid this compound waste in a clearly labeled, sealed container within a glovebox or fume hood.
-
The waste can be deactivated by slow, controlled hydrolysis. This should only be performed by trained personnel in a fume hood. A potential method involves slurrying the solid in a high-boiling point, inert solvent and slowly adding a dilute aqueous acid solution while monitoring for any off-gassing.
-
Alternatively, consult your institution's environmental health and safety (EHS) office for guidance on disposing of it as hazardous chemical waste.
-
-
Contaminated Labware (Glassware, Spatulas, etc.):
-
Rinse contaminated labware with a suitable organic solvent (e.g., toluene (B28343) or THF) under an inert atmosphere to remove residual this compound. Collect this solvent rinse as hazardous waste.
-
The rinsed labware can then be carefully quenched by slowly adding a solution of a mild oxidizing agent (e.g., dilute hydrogen peroxide in an appropriate solvent) or by controlled hydrolysis as described above. This should be done in a fume hood.
-
After decontamination, wash the labware with soap and water.
-
-
Contaminated PPE (Gloves, Weighing Paper):
-
Collect all contaminated disposable PPE in a designated, sealed waste bag inside the fume hood or glovebox.
-
Dispose of the bag as solid hazardous chemical waste according to your institution's EHS guidelines.
-
Disclaimer: The information provided is intended as a guide for trained professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling. Perform a thorough risk assessment for your specific experimental conditions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
